molecular formula C9H7BClNO2 B1429568 1-Chloroisoquinoline-7-boronic acid CAS No. 370864-49-6

1-Chloroisoquinoline-7-boronic acid

Cat. No.: B1429568
CAS No.: 370864-49-6
M. Wt: 207.42 g/mol
InChI Key: AQNFGOQIKKLSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline-7-boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-chloroisoquinolin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNFGOQIKKLSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Chloroisoquinoline-7-boronic acid, a key building block in contemporary medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic considerations, mechanistic underpinnings, and practical execution of this multi-step synthesis. We will dissect two primary methodologies for the crucial borylation step: the robust palladium-catalyzed Miyaura borylation and the classic lithium-halogen exchange. Each section is designed to not only present protocols but also to elucidate the chemical logic driving the selection of reagents and reaction conditions, thereby ensuring both reproducibility and a foundational understanding for further derivatization and application.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow for diverse biological activities. The introduction of a boronic acid moiety at the C-7 position, coupled with a chlorine atom at the C-1 position, creates a highly versatile intermediate. The chloro-substituent acts as a reactive handle for nucleophilic substitution or cross-coupling reactions, while the boronic acid is primed for palladium-catalyzed Suzuki-Miyaura couplings, enabling the construction of complex biaryl and heteroaryl structures.[1][2] This dual functionality makes this compound an invaluable tool for generating compound libraries to probe structure-activity relationships (SAR) in drug development programs.[3]

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a strategic pathway involving key disconnections. The boronic acid group can be installed via borylation of a halogenated precursor, most commonly a bromo- or iodo-substituted isoquinoline. This leads us to the key intermediate, 7-bromo-1-chloroisoquinoline. The chloro group at the C-1 position can be introduced from a hydroxyl group, which in turn can be part of the foundational isoquinoline ring system.

Retrosynthesis Target This compound Intermediate_1 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (Pinacol Ester) Target->Intermediate_1 Deprotection Intermediate_2 7-Bromo-1-chloroisoquinoline Target->Intermediate_2 Lithiation / Borylation Intermediate_1->Intermediate_2 Miyaura Borylation Intermediate_3 7-Bromo-1-hydroxyisoquinoline Intermediate_2->Intermediate_3 Chlorination (e.g., POCl₃) Precursors Substituted Benzene Derivatives Intermediate_3->Precursors Isoquinoline Synthesis (e.g., Pomeranz-Fritsch)

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Intermediate: 7-Bromo-1-chloroisoquinoline

The synthesis commences with the construction of the 7-bromoisoquinoline core, followed by chlorination at the C-1 position.

Formation of 7-Bromo-1-hydroxyisoquinoline

While various methods exist for the synthesis of the isoquinoline ring system, such as the Bischler-Napieralski or Pictet-Spengler reactions, for the purpose of this guide, we will consider 7-bromo-1-hydroxyisoquinoline as a commercially available or readily accessible starting material.[4] Its synthesis typically involves the cyclization of appropriately substituted phenethylamines or benzyl cyanides.

Chlorination of 7-Bromo-1-hydroxyisoquinoline

The conversion of the hydroxyl group at the C-1 position to a chlorine atom is a critical step. The tautomeric equilibrium of 1-hydroxyisoquinoline heavily favors the amide-like isoquinolone form. This transformation is effectively achieved by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).

Mechanism Insight: The lone pair on the carbonyl oxygen of the isoquinolone attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the oxygen with a chlorine atom. The reaction is typically driven to completion by heating.

Experimental Protocol:

A detailed protocol for this transformation is available in the literature.[5][6]

  • To phosphorus oxychloride (POCl₃, e.g., 10 eq.) at room temperature, add 7-bromo-1-hydroxyisoquinoline (1 eq.) portionwise with stirring.

  • Heat the reaction mixture to 100 °C for approximately 90 minutes.

  • After cooling to room temperature, cautiously pour the mixture onto ice water.

  • Neutralize the solution by the dropwise addition of aqueous ammonia to a pH of approximately 8.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • Dry the solid under reduced pressure to yield 7-bromo-1-chloroisoquinoline.

Compound Molecular Weight ( g/mol ) Starting Amount Expected Yield
7-Bromo-1-hydroxyisoquinoline224.0411.2 g (0.05 mol)~95%
Phosphorus Oxychloride153.3346.6 mL (0.5 mol)-
7-Bromo-1-chloroisoquinoline242.50-~11.0 g

The Borylation Step: Installing the Boronic Acid Moiety

With the key intermediate, 7-bromo-1-chloroisoquinoline, in hand, the next crucial step is the introduction of the boron functionality at the C-7 position. We present two robust and widely employed methods to achieve this transformation.

Method A: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and versatile palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[1][3][7] This method is favored for its mild reaction conditions and high tolerance for a wide range of functional groups.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is used, which is reduced in situ to Pd(0). The dppf ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is stable, easy to handle, and the resulting pinacol ester is generally stable enough for purification by column chromatography.[8]

  • Base: A base, such as potassium acetate (KOAc), is essential for the transmetalation step. It is believed to activate the diboron reagent.[7]

  • Solvent: A polar aprotic solvent like dioxane or DMSO is typically used to ensure the solubility of the reactants and facilitate the reaction.

Miyaura_Borylation Start 7-Bromo-1-chloroisoquinoline + B₂pin₂ Catalyst PdCl₂(dppf), KOAc Dioxane, Heat Start->Catalyst Reactants Product 1-Chloro-7-(pinacolato)isoquinoline Catalyst->Product Reaction

Caption: Workflow for Miyaura Borylation.

Experimental Protocol:

  • In a reaction vessel, combine 7-bromo-1-chloroisoquinoline (1 eq.), bis(pinacolato)diboron (B₂pin₂, e.g., 1.1 eq.), potassium acetate (KOAc, e.g., 3 eq.), and PdCl₂(dppf) (e.g., 0.05 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dioxane via syringe.

  • Heat the mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford 1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Method B: Lithium-Halogen Exchange

An alternative, classic approach is the lithium-halogen exchange reaction. This method involves treating the aryl bromide with a strong organolithium base at very low temperatures to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as an trialkyl borate.[9][10][11]

Causality Behind Experimental Choices:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) are commonly used. The exchange is typically very fast, even at low temperatures. The order of reactivity for halogen exchange is I > Br > Cl.[9]

  • Temperature: Cryogenic temperatures (e.g., -78 °C) are crucial to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or another molecule of the starting material.

  • Boron Source: Triisopropyl borate or trimethyl borate are effective electrophilic boron sources that readily react with the nucleophilic aryllithium species.

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required, as they are relatively stable at low temperatures and can solvate the organolithium species.

Experimental Protocol:

  • Dissolve 7-bromo-1-chloroisoquinoline (1 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (e.g., 1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for a short period (e.g., 30-60 minutes).

  • Add triisopropyl borate (e.g., 1.5 eq.) dropwise to the solution, again keeping the temperature at -78 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude boronic acid may be purified by recrystallization or by conversion to its pinacol ester followed by column chromatography.

Deprotection of the Boronic Acid Pinacol Ester (if applicable)

If the Miyaura borylation (Method A) was used, the product is the pinacol ester of the boronic acid. For some applications, the free boronic acid is required. Several methods are available for this deprotection.[12][13][14]

Experimental Protocol (Acidic Hydrolysis):

  • Dissolve the boronic acid pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1N HCl).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the this compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful execution of key transformations: the chlorination of the isoquinolone precursor and the subsequent regioselective borylation. This guide has detailed two reliable and mechanistically distinct pathways for the critical C-B bond formation. The palladium-catalyzed Miyaura borylation offers a user-friendly and functional group-tolerant approach, typically yielding a stable pinacol ester. In contrast, the lithium-halogen exchange provides a more direct route to the boronic acid but requires stringent anhydrous and cryogenic conditions. The choice of method will depend on the available equipment, the scale of the reaction, and the presence of other sensitive functional groups in the molecule. Mastery of these synthetic strategies provides chemists with a powerful tool for the elaboration of the isoquinoline scaffold, paving the way for the discovery of novel therapeutics and functional materials.

References

physicochemical properties of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloroisoquinoline-7-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is an organoboron compound featuring a chlorinated isoquinoline scaffold functionalized with a boronic acid group. This unique combination of a reactive chlorine atom and a versatile boronic acid moiety makes it a highly valuable building block in modern organic synthesis. Its significance lies primarily in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science.[1] The isoquinoline core is a prevalent motif in numerous biologically active compounds and natural products, and the strategic placement of the chloro and boronic acid groups allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, reactivity, and handling protocols, designed to equip researchers with the foundational knowledge required for its effective utilization.

Core Physicochemical Characteristics

The physical and chemical properties of this compound are dictated by the interplay between the aromatic isoquinoline ring, the electron-withdrawing chlorine atom, and the Lewis acidic boronic acid group. These features influence its solubility, stability, and reactivity.

PropertyValueSource(s)
CAS Number 370864-49-6[2]
Molecular Formula C₉H₇BClNO₂[2]
Molecular Weight 207.42 g/mol [3]
Boiling Point ~452.0 ± 48.0 °C (Predicted)[3]
Density ~1.42 ± 0.1 g/cm³ (Predicted)[3]
pKa ~7.29 ± 0.30 (Predicted)[4]
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and analysis.

  • Aqueous Solubility : Like many aromatic boronic acids, its solubility in water is expected to be limited.[3] The parent isoquinoline is sparingly soluble, and the addition of the larger chloro and boronic acid groups further decreases its affinity for water.[3] However, its solubility is pH-dependent; under alkaline conditions, the boronic acid group deprotonates to form the more soluble boronate anion.[3]

  • Organic Solvent Solubility : The compound exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] This is consistent with the behavior of related phenylboronic acids and is advantageous for its use in common reaction media.[3] It is expected to have poor solubility in nonpolar solvents like hexanes.[3]

Stability and Reactivity Considerations

Boronic acids are generally stable compounds but are susceptible to certain transformations that researchers must be aware of.[5]

  • Dehydration to Boroxines : A hallmark of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium can complicate characterization, particularly in mass spectrometry and when determining melting points, which are often more reflective of decomposition or dehydration points.[6][7]

  • Oxidative Stability : While useful, boronic acids can be susceptible to oxidation, especially at physiological pH.[8] The electron-withdrawing nature of the 1-chloro-isoquinoline core may influence the electron density on the boron atom, potentially affecting its stability against reactive oxygen species.[8] Proper storage under an inert atmosphere is recommended.[9]

Synthesis and Reaction Mechanisms

The primary utility of this compound stems from its role as a coupling partner. Understanding its synthesis and key reactions is fundamental to its application.

Synthetic Pathway Overview

The synthesis of this compound typically involves the borylation of a pre-functionalized isoquinoline. A common approach is the palladium-catalyzed borylation of a halogenated isoquinoline precursor, such as 7-bromo-1-chloroisoquinoline, with a boron source like bis(pinacolato)diboron.[3]

G cluster_synthesis Synthetic Workflow Start 7-Bromo-1-chloroisoquinoline Reaction Palladium-Catalyzed Borylation Start->Reaction Reagent Bis(pinacolato)diboron (B₂pin₂) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., KOAc) Base->Reaction Solvent Solvent (e.g., Dioxane) Solvent->Reaction Intermediate Pinacol Ester Intermediate Reaction->Intermediate Hydrolysis Hydrolysis (e.g., Acidic Workup) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for synthesizing the target boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an ideal substrate for the Suzuki-Miyaura reaction, enabling the formation of a C-C bond at the 7-position of the isoquinoline ring.[1][3] The chlorine at the 1-position can then be used for subsequent functionalization, offering a powerful two-step diversification strategy.

The reaction mechanism involves three key steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the aryl/vinyl halide bond.

  • Transmetalation : The boronic acid (as a boronate) transfers its organic group to the palladium center.

  • Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_suzuki Suzuki-Miyaura Coupling Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration ArR Ar-R (Product) RedElim->ArR ArX Ar-X ArX->OxAdd Boronic R-B(OH)₂ (as Boronate) Boronic->Transmetal G Sample 1-Chloroisoquinoline- 7-boronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS HPLC Chromatography (HPLC/UPLC) Sample->HPLC UV UV-Vis Spectroscopy Sample->UV Identity Structural Confirmation NMR->Identity MS->Identity Purity Purity Assessment HPLC->Purity UV->Identity

References

An In-Depth Technical Guide to 1-Chloroisoquinoline-7-boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Substituted Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The ability to precisely functionalize this heterocyclic system is paramount in the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. 1-Chloroisoquinoline-7-boronic acid has emerged as a versatile and highly valuable building block, enabling chemists to forge new carbon-carbon bonds and explore novel chemical space, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on practical, field-proven insights for the research and development scientist.

Section 1: Core Characteristics of this compound

This compound is a bifunctional reagent that combines the reactive handles of a chlorinated isoquinoline and a boronic acid. This unique combination allows for sequential and regioselective modifications, making it a powerful tool in combinatorial chemistry and targeted drug design.

Chemical Structure and Properties
  • CAS Number: 370864-49-6[1]

  • Molecular Formula: C₉H₇BClNO₂[1]

  • Molecular Weight: 207.4 g/mol [1]

The structure features a chlorine atom at the 1-position of the isoquinoline ring and a boronic acid moiety at the 7-position. The electron-withdrawing nature of the chlorine atom influences the reactivity of the isoquinoline ring system, while the boronic acid group serves as a versatile coupling partner in a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 370864-49-6[1]
Molecular Formula C₉H₇BClNO₂[1]
Molecular Weight 207.4 g/mol [1]
Appearance Off-white to white solidTypical for arylboronic acids
Solubility Soluble in organic solvents such as DMSO, DMF, and methanolGeneral knowledge
Purity Typically >98%[1]

Diagram 1: Chemical Structure of this compound

G cluster_0 Synthesis of 1-Chloroisoquinoline cluster_1 Borylation cluster_2 Hydrolysis Isoquinoline-N-Oxide Isoquinoline-N-Oxide 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline-N-Oxide->1-Chloroisoquinoline POCl₃ This compound pinacol ester This compound pinacol ester 1-Chloroisoquinoline->this compound pinacol ester Bis(pinacolato)diboron, Pd catalyst This compound This compound This compound pinacol ester->this compound Acidic or Basic Hydrolysis G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition R-Pd(II)-X(L₂) R-Pd(II)-X(L₂) Oxidative\nAddition->R-Pd(II)-X(L₂) R-X Aryl/Heteroaryl Halide (R-X) R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X(L₂)->Transmetalation R-Pd(II)-Ar(L₂) R-Pd(II)-Ar(L₂) Transmetalation->R-Pd(II)-Ar(L₂) Ar-B(OH)₂ This compound (Ar-B(OH)₂) Ar-B(OH)₂->Transmetalation Base Reductive\nElimination Reductive Elimination R-Pd(II)-Ar(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ R-Ar Coupled Product Reductive\nElimination->R-Ar G Start Start: 1-Chloroisoquinoline- 7-boronic acid Library_Synthesis Library Synthesis via Suzuki-Miyaura Coupling Start->Library_Synthesis Screening High-Throughput Kinase Screening Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization Hit_ID->SAR Potent Hits SAR->Library_Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

A Technical Guide to 1-Chloroisoquinoline-7-boronic acid: Synthesis, Commercial Availability, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 1-Chloroisoquinoline-7-boronic acid, a valuable building block in modern synthetic chemistry. This guide covers its commercial availability, a detailed synthesis protocol, robust quality control methodologies, and its application in the synthesis of complex isoquinoline derivatives.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The strategic introduction of functional groups onto this heterocyclic system is paramount for modulating pharmacological activity. This compound (CAS No. 370864-49-6) has emerged as a key intermediate, enabling the facile introduction of diverse substituents at the 7-position through robust carbon-carbon bond-forming reactions.[1] Its utility is particularly pronounced in the synthesis of kinase inhibitors and novel therapeutic agents, where the isoquinoline moiety often serves as a crucial pharmacophore.[1]

This guide provides an expert-level perspective on the practical aspects of sourcing, synthesizing, and utilizing this versatile reagent, ensuring researchers can confidently incorporate it into their discovery programs.

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, primarily catering to the research and development sector. Procurement for industrial or manufacturing purposes is also feasible, though it may require direct inquiry with suppliers.[2]

Supplier Typical Purity Available Quantities Notes
Santa Cruz Biotechnology≥98%Gram scaleFor research use only.[3]
CP Lab Safetymin 98%1 gramIntended for professional laboratory use.[2]
BLD PharmVariesInquireOnline offers available.[4]
MySkinRecipes98%100mg, 250mg, 1gLead times of 10-20 days are typical.[1]

Procurement Considerations: When sourcing this reagent, it is crucial to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. For use in regulated environments or late-stage drug development, understanding the supplier's quality management system and their ability to provide documentation for regulatory filings is essential.

Synthesis of this compound

While commercially available, in-house synthesis may be required for large-scale campaigns or for the preparation of derivatives. The most logical and widely practiced approach is the Palladium-catalyzed Miyaura borylation of a suitable precursor, 7-bromo-1-chloroisoquinoline.[5][6] This method offers high functional group tolerance and generally proceeds under mild conditions.

Synthesis Pathway Overview

The synthesis is a two-step process starting from commercially available 7-bromo-1-hydroxyisoquinoline. The first step involves converting the hydroxyl group to a chloride, followed by the key Miyaura borylation to install the boronic acid moiety.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Miyaura Borylation A 7-Bromo-1-hydroxyisoquinoline B 7-Bromo-1-chloroisoquinoline A->B POCl3, 100°C C 7-Bromo-1-chloroisoquinoline D This compound pinacol ester C->D B2pin2, Pd(dppf)Cl2, KOAc, Dioxane, 80°C E This compound D->E Acidic Hydrolysis (e.g., HCl) QC_Workflow Start Synthesized or Procured Batch Purity Purity Assessment (HPLC/LC-MS) Start->Purity Identity Structural Confirmation (NMR) Start->Identity Appearance Physical Characterization Start->Appearance Decision Pass/Fail Decision Purity->Decision Identity->Decision Appearance->Decision Release Release for Use Decision->Release Meets Specs Reject Reject Batch Decision->Reject Fails Specs Suzuki_Mechanism Pd0 Pd(0)L2 A Oxidative Addition Pd0->A Ar-X PdII Ar-Pd(II)-X L2 A->PdII B Transmetalation PdII->B Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar' L2 B->PdII_Ar C Reductive Elimination PdII_Ar->C C->Pd0 Ar-Ar'

References

An In-depth Technical Guide to the Key Reactive Sites of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloroisoquinoline-7-boronic acid is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its unique trifecta of reactive centers—the electrophilic C1-chloro group, the nucleophilic C7-boronic acid moiety, and the basic isoquinoline nitrogen—offers a rich landscape for molecular diversification. This guide provides a comprehensive analysis of these reactive sites, delving into their inherent chemical properties, chemoselectivity, and practical applications in synthetic chemistry. We will explore the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and offer insights into leveraging the orthogonal reactivity of this molecule for the efficient construction of complex molecular architectures.

Introduction: The Strategic Importance of a Trifunctional Scaffold

The isoquinoline core is a privileged scaffold in numerous biologically active natural products and pharmaceutical agents.[1] The strategic placement of a chloro substituent at the 1-position and a boronic acid at the 7-position creates a molecule with distinct and often orthogonally reactive handles. This allows for sequential, site-selective modifications, making this compound a valuable starting material for the synthesis of diverse compound libraries. Understanding the nuanced reactivity of each functional group is paramount for its effective utilization in drug discovery and development.

The Three Pillars of Reactivity

The synthetic utility of this compound is defined by the interplay of its three primary reactive sites. The reactivity of each site is influenced by the electronic nature of the isoquinoline ring system.

The Electrophilic Hub: The C1-Chloro Group

The chlorine atom at the 1-position of the isoquinoline ring is a highly reactive site for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen atom significantly activates the C1 position towards nucleophilic attack.[2]

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone for forming C-C bonds. The C1-chloro group readily participates in the catalytic cycle, coupling with a wide range of boronic acids and their derivatives. Studies on related dichloroisoquinolines have shown that the C1 position is significantly more reactive than other positions on the isoquinoline ring in Suzuki-Miyaura couplings.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The activated C1 position is susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 1-substituted isoquinoline derivatives.[4]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Oxidative Addition (Ar-Cl + Pd(0) -> Ar-Pd(II)-Cl) B Transmetalation (Ar-Pd(II)-Cl + R-B(OH)2 -> Ar-Pd(II)-R) A->B R-B(OH)2 Base C Reductive Elimination (Ar-Pd(II)-R -> Ar-R + Pd(0)) B->C D Pd(0) Catalyst C->D Ar-R D->A Ar-Cl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Nucleophilic Workhorse: The C7-Boronic Acid Group

The boronic acid moiety at the 7-position is a versatile functional group primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as the organoboron nucleophile.[5] Its reactivity is influenced by the electronic properties of the isoquinoline ring.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: The C7-boronic acid can be coupled with a variety of aryl, heteroaryl, and vinyl halides or triflates, enabling the introduction of diverse substituents at this position.[6]

  • Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of C-N and C-O bonds by coupling the boronic acid with amines or alcohols.

  • Oxidation: The boronic acid can be oxidized to the corresponding hydroxyl group, providing a route to 7-hydroxyisoquinoline derivatives.

Chemoselectivity: A Tale of Two Coupling Partners

A key consideration when working with this compound is the chemoselective reactivity of the chloro and boronic acid groups. In palladium-catalyzed cross-coupling reactions, it is generally possible to achieve selective reaction at one site over the other by careful choice of reaction partners and conditions.

Typically, in a Suzuki-Miyaura reaction with an external aryl halide, the boronic acid at the C7 position will react. Conversely, when reacting with an external boronic acid, the chloro group at the C1 position is the preferred site of reaction. This orthogonal reactivity is a powerful tool for sequential derivatization.

Chemoselectivity cluster_0 Reaction with Aryl Halide (Ar-X) cluster_1 Reaction with Arylboronic Acid (Ar-B(OH)2) A This compound B 1-Chloro-7-(aryl)isoquinoline A->B Pd catalyst, Base C This compound D 1-(Aryl)-isoquinoline-7-boronic acid C->D Pd catalyst, Base

Caption: Chemoselective Suzuki-Miyaura couplings of this compound.

The Modulating Core: The Isoquinoline Nitrogen

The lone pair of electrons on the isoquinoline nitrogen atom imparts basic properties to the molecule.[3] This site can be protonated by acids to form salts and can coordinate to Lewis acids. The basicity of the nitrogen is influenced by the substituents on the ring; both the chloro and boronic acid groups have an electron-withdrawing effect, which is expected to decrease the basicity compared to unsubstituted isoquinoline.[7]

Key Reactions:

  • Acid-Base Reactions: The nitrogen atom readily reacts with strong acids to form isoquinolinium salts.

  • N-Oxidation: The nitrogen can be oxidized to form an isoquinoline N-oxide. This modification alters the electronic properties of the ring, which can influence the regioselectivity of subsequent electrophilic substitution reactions.[8][9]

Experimental Protocols

The following protocols provide a starting point for researchers working with this compound. Optimization may be required for specific substrates.

General Procedure for Suzuki-Miyaura Coupling at the C1-Position

This protocol details the coupling of an arylboronic acid with the chloro group at the 1-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling at the C7-Position

This protocol outlines the coupling of an aryl halide with the boronic acid group at the 7-position of this compound.

Materials:

  • This compound

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl2(dppf), 0.05 equivalents)

  • Base (e.g., Cs2CO3, 2.0 equivalents)

  • Solvent (e.g., Toluene/Water or DMF)

Procedure:

  • Follow steps 1-4 from the protocol in section 3.1, using the aryl halide in place of the arylboronic acid.

  • Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until completion.

  • Follow the workup and purification steps as described in section 3.1.

Data Presentation

The following table summarizes the key reactive sites and their primary transformations.

Reactive SitePositionKey TransformationsReagents and Conditions
Chloro GroupC1Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base
Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates
Boronic Acid GroupC7Suzuki-Miyaura CouplingAryl halide, Pd catalyst, Base
Chan-Lam CouplingAmines/Alcohols, Cu catalyst
OxidationOxidizing agent (e.g., Oxone)
Isoquinoline NitrogenN2ProtonationStrong acids
N-Oxidationm-CPBA, H2O2

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex molecules. Its three distinct reactive sites offer a high degree of synthetic flexibility, allowing for the strategic and often chemoselective introduction of a wide range of functional groups. A thorough understanding of the reactivity of the C1-chloro group, the C7-boronic acid moiety, and the isoquinoline nitrogen is essential for harnessing the full potential of this valuable compound in the pursuit of novel therapeutics and advanced materials.

References

A Senior Application Scientist's Guide to 1-Chloroisoquinoline-7-boronic acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this heterocycle is paramount for the development of novel therapeutics and functional materials. This technical guide provides an in-depth analysis of 1-Chloroisoquinoline-7-boronic acid, a key building block that offers dual points of reactivity for molecular elaboration. We will explore its physicochemical properties, core reactivity in palladium-catalyzed cross-coupling reactions, and provide validated experimental protocols to guide researchers in its effective utilization. This document is intended for chemists and scientists in the pharmaceutical and chemical research sectors who are looking to leverage advanced building blocks for complex molecule synthesis.

Introduction: The Strategic Value of the Isoquinoline Core

The isoquinoline motif is a recurring feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to precisely install substituents around this core is a central challenge in drug discovery. This compound emerges as a particularly valuable reagent due to its bifunctional nature. It possesses two distinct, orthogonally reactive sites: a chlorine atom at the C1 position and a boronic acid at the C7 position.

This unique arrangement allows for sequential, selective functionalization, making it a powerful tool for constructing complex molecular architectures. The chloro group is an excellent leaving group for nucleophilic substitution or a handle for various cross-coupling reactions.[3][4][5] Simultaneously, the boronic acid group is the quintessential partner for Suzuki-Miyaura cross-coupling, a robust and versatile method for forming carbon-carbon bonds.[6][7][8] This guide will focus on the practical application of this building block, with a primary emphasis on its role in the Suzuki-Miyaura reaction.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is critical for its successful application and for ensuring laboratory safety.

PropertyValueReference
CAS Number 370864-49-6[9][10]
Molecular Formula C9H7BClNO2[9][10]
Molecular Weight 207.42 g/mol [9][10]
Appearance Typically an off-white to yellow or beige solid[6]
Purity ≥95-98% (as specified by supplier)[9]

Handling and Storage:

  • Storage: Store in a cool, dry, and well-ventilated area. From our experience, refrigeration at 0-8°C is recommended to maintain long-term stability and prevent degradation.[6]

  • Stability: Boronic acids can be susceptible to protodeboronation, especially under acidic or harsh conditions. They can also form cyclic anhydrides (boroxines) upon dehydration. It is advisable to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) if it is to be kept for extended periods.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust. Standard hazard statements include warnings for skin, eye, and respiratory irritation.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone of modern synthetic chemistry for creating C(sp²)-C(sp²) bonds.[11][12][13] this compound is an ideal substrate for this transformation, where the boronic acid moiety at the C7 position reacts with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[7]

Mechanistic Overview

A solid grasp of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻, OH⁻) to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the isoquinoline core) to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 L₂Pd(II)(Ar)(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 L₂Pd(II)(Ar)(Isoquinoline) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar-Isoquinoline (Product) red_elim->product aryl_halide Ar-X aryl_halide->ox_add boronic_acid Isoquinoline-B(OH)₂ + Base boronic_acid->transmetal

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Causality Behind Experimental Choices

  • Catalyst Selection: The choice of palladium source and ligand is critical. For coupling with aryl chlorides (the other reactive site on our building block), electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the challenging oxidative addition step. However, for the boronic acid coupling with aryl bromides or iodides, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often sufficient.[15]

  • Base: The base plays a dual role: it activates the boronic acid to form the boronate and neutralizes the acid generated during the cycle. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The choice can influence reaction rate and side reactions; for instance, K₃PO₄ is often effective for less reactive coupling partners.

  • Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. Biphasic systems like Toluene/Water or 1,4-Dioxane/Water are frequently employed. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Synthetic Applications & Case Studies

The true value of this compound lies in its application to synthesize molecules of significant interest, particularly in drug discovery. It serves as a linchpin in the assembly of kinase inhibitors, GPCR modulators, and other biologically active agents.

While specific examples utilizing the exact 1-chloro-7-boronic acid isomer are proprietary or less common in public literature, the strategy is well-established. The general workflow involves:

  • Step A: Suzuki-Miyaura Coupling: The boronic acid at C7 is coupled with a desired aryl or heteroaryl halide.

  • Step B: Functionalization at C1: The chloro group at C1 is then displaced or coupled, for instance, via another Suzuki reaction, Buchwald-Hartwig amination, or Sonogashira coupling.[4][5]

This sequential approach provides a modular and efficient route to highly decorated isoquinoline libraries.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for a generic Suzuki-Miyaura coupling reaction at the C7-boronic acid position. It includes in-process checks to ensure reaction integrity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents & Assemble Glassware degas 2. Degas Solvent reagents->degas setup 3. Reaction Setup (Inert Atmosphere) degas->setup heat 4. Heat & Stir setup->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Continue if incomplete quench 6. Quench & Extract monitor->quench If complete dry 7. Dry & Concentrate quench->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 7-Aryl-1-chloroisoquinoline

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (Ar-Br) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the corresponding aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a ~0.1 M reaction). The solution should be thoroughly degassed via sparging with argon for 15-20 minutes.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): After 2 hours, pause heating, cool the mixture, and withdraw a small aliquot. Dilute with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate alongside the starting materials. Analyze via LC-MS for a quantitative assessment of conversion. The reaction is typically complete within 2-12 hours. The disappearance of the limiting starting material (boronic acid) confirms completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 7-aryl-1-chloroisoquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of complex, highly substituted isoquinoline derivatives. Its primary utility in Suzuki-Miyaura coupling, combined with the potential for subsequent functionalization at the C1 position, provides a robust platform for generating molecular diversity. As the demand for novel therapeutic agents continues to grow, the strategic use of such bifunctional building blocks will be indispensable in accelerating drug discovery programs. Future research will likely focus on developing even more efficient catalytic systems to further expand the scope of accessible chemical space from this valuable intermediate.

References

An In-Depth Technical Guide to the Palladium-Catalyzed Borylation for the Synthesis of 1-Chloroisoquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Chloroisoquinoline-7-boronic Acid in Medicinal Chemistry

In the landscape of modern drug discovery, heteroaromatic scaffolds are of paramount importance, with the isoquinoline core being a privileged structure in a multitude of biologically active compounds. The functionalization of this core at specific positions allows for the fine-tuning of pharmacological properties. This compound and its derivatives, such as the pinacol ester, are highly valuable building blocks in this endeavor. The presence of the boronic acid moiety at the 7-position and a chlorine atom at the 1-position provides orthogonal handles for sequential cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the efficient and modular construction of complex molecular architectures, accelerating the discovery of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis of this compound pinacol ester via palladium-catalyzed borylation, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of critical process parameters.

The Cornerstone of C-B Bond Formation: The Miyaura Borylation Reaction

The palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, a transformation known as the Miyaura borylation, is a cornerstone of modern organic synthesis for the formation of carbon-boron bonds.[1][2] This reaction is prized for its mild conditions and excellent functional group tolerance, making it particularly suitable for the synthesis of complex molecules.[2]

Catalytic Cycle: A Mechanistic Deep Dive

The catalytic cycle of the Miyaura borylation is a well-established sequence of elementary organometallic steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle, illustrated below, can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.[2]

Miyaura Borylation Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, e.g., KOAc) Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(Bpin)L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Bpin)L2 Transmetalation (B2pin2) Ar-Pd(II)(Bpin)L2->Pd(0)L2 Reductive Elimination (Ar-Bpin) Ar-X Ar-X B2pin2 B2pin2 Ar-Bpin Ar-Bpin

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, 7-bromo-1-chloroisoquinoline) to a low-valent palladium(0) complex, typically generated in situ. This step forms a palladium(II) intermediate.

  • Transmetalation: This is a crucial and often rate-determining step. The halide on the palladium(II) complex is exchanged with an alkoxide from the base (e.g., acetate from potassium acetate). This is followed by the transfer of the boryl group from the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) to the palladium center, regenerating the base. The oxophilicity of boron is a significant driving force for this step.[1]

  • Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronate ester from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Synthesis of 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

This protocol is adapted from established procedures for the Miyaura borylation of related heteroaryl bromides and provides a robust starting point for the synthesis.[3]

Starting Material Synthesis: 7-Bromo-1-chloroisoquinoline

The starting material, 7-bromo-1-chloroisoquinoline, can be synthesized from 7-bromo-1-hydroxyisoquinoline.

Reaction Scheme:

Procedure:

To phosphorus oxychloride (POCl₃, 10 eq.) at room temperature, add 7-bromo-1-hydroxyisoquinoline (1 eq.) portionwise. The mixture is then heated to 100 °C for 90 minutes with vigorous stirring. After cooling to room temperature, the reaction mixture is cautiously poured onto ice/water. The pH is adjusted to 8 with the dropwise addition of aqueous ammonia. The resulting precipitate is collected by filtration, washed with cold water, and dried under reduced pressure to yield 7-bromo-1-chloroisoquinoline.

Miyaura Borylation Protocol

Reaction Scheme:

Materials and Reagents:

ReagentMolar Eq.MW ( g/mol )Amount
7-Bromo-1-chloroisoquinoline1.0242.49(To be calculated)
Bis(pinacolato)diboron (B₂pin₂)1.1253.94(To be calculated)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)0.03816.64(To be calculated)
Potassium Acetate (KOAc)3.098.14(To be calculated)
1,4-Dioxane (anhydrous)--(Sufficient volume)

Experimental Workflow:

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 7-bromo-1-chloroisoquinoline, B₂pin₂, Pd(dppf)Cl₂·CH₂Cl₂, and KOAc in a flame-dried flask. B Evacuate and backfill with an inert gas (N₂ or Ar) three times. A->B C Add anhydrous 1,4-dioxane via syringe. B->C D Heat the reaction mixture to 80-90 °C with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. E->F G Dilute with ethyl acetate and filter through Celite®. F->G H Wash the filtrate with water and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. H->I J Concentrate in vacuo. I->J K Purify by column chromatography on silica gel. J->K

Figure 2: Step-by-step experimental workflow for the borylation reaction.

Detailed Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-1-chloroisoquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Expert Insights and Troubleshooting

  • Choice of Halide: While aryl chlorides can be used in Miyaura borylation, aryl bromides are generally more reactive. The synthesis of 7-bromo-1-chloroisoquinoline provides a more reliable starting material for this transformation.

  • Catalyst and Ligand Selection: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of aryl halides. The dppf ligand provides a good balance of electron-donating and steric properties to facilitate the catalytic cycle. Other catalyst systems, such as those based on Buchwald's biarylphosphine ligands (e.g., XPhos), may offer improved reactivity for challenging substrates.[4]

  • The Role of the Base: A weak base like potassium acetate (KOAc) is crucial. Stronger bases can promote a competing Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide, leading to the formation of undesired homocoupled biaryl products.

  • Solvent Considerations: Anhydrous and degassed solvents are essential to prevent the deactivation of the palladium catalyst and hydrolysis of the boronic ester product. 1,4-Dioxane is a common and effective solvent for this reaction.

  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

  • Hydrolysis of the Pinacol Ester: The resulting pinacol boronate ester can be hydrolyzed to the corresponding boronic acid if desired. This is typically achieved by treatment with an aqueous acid or base. However, for subsequent Suzuki-Miyaura reactions, the pinacol ester can often be used directly.

Conclusion

The palladium-catalyzed Miyaura borylation is a powerful and versatile method for the synthesis of this compound pinacol ester, a key intermediate for the construction of complex, biologically active molecules. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently and reliably produce this valuable building block. The protocol and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, enabling the streamlined synthesis of novel isoquinoline-based compounds.

References

A Foundational Guide to Isoquinoline Boronic Acid Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the foundational chemistry and application of isoquinoline boronic acid derivatives. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic therapeutic agents.[1][2][3] When functionalized with a boronic acid group, this moiety becomes a versatile building block for complex molecule synthesis and can also serve as a key pharmacophore, interacting with biological targets.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of technical protocols, mechanistic insights, and field-proven applications.

The Strategic Importance of the Isoquinoline Boronic Acid Motif

The isoquinoline core is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring.[6] This structure is prevalent in a wide array of alkaloids, such as morphine and berberine, which exhibit significant biological activities.[2][7] The incorporation of a boronic acid [-B(OH)₂] group onto this scaffold imparts unique chemical properties and unlocks powerful synthetic capabilities.

The rise of boronic acids in medicinal chemistry, spurred by the success of drugs like the proteasome inhibitor bortezomib (Velcade®), has demystified earlier concerns about toxicity and highlighted their value.[4][5] The boronic acid group serves two primary functions:

  • A Versatile Synthetic Handle: It is a cornerstone reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[8][9] This allows for the modular and efficient assembly of complex molecular architectures.

  • A Potent Pharmacophore: The boron atom, with its vacant p-orbital, can form reversible covalent complexes with nucleophilic residues (like serine or threonine) in enzyme active sites.[4] This interaction is the basis for the mechanism of action of several approved drugs and a focal point of modern drug design.[5]

Synthetic Methodologies for Isoquinoline Boronic Acids

The synthesis of isoquinoline boronic acid derivatives typically begins with a pre-formed, halogenated isoquinoline. The most common and direct approach involves a metal-halogen exchange followed by quenching with a borate ester.

Core Synthetic Strategy: Lithiation and Borylation

This method leverages the reactivity of organolithium reagents to replace a halogen (typically bromine) with a lithium atom, creating a highly nucleophilic intermediate that readily attacks the electrophilic boron atom of a trialkyl borate. Subsequent hydrolysis yields the desired boronic acid.

A generalized workflow for the synthesis of an isoquinoline boronic acid from a bromoisoquinoline precursor is outlined below.

Synthesis_Workflow Start 8-Bromoisoquinoline in Anhydrous THF Step1 Cool to -78 °C under Inert Atmosphere (N2/Ar) Start->Step1 Step2 Slowly add n-Butyllithium (n-BuLi) Step1->Step2 Step3 Stir for 1 hour (Formation of Lithiated Intermediate) Step2->Step3 Step4 Add Trimethyl Borate B(OMe)3 Step3->Step4 Step5 Warm to 0 °C Stir for 1 hour Step4->Step5 Step6 Aqueous Workup (e.g., sat. NaHCO3) Step5->Step6 Step7 Extraction with Ethyl Acetate Step6->Step7 Step8 Purification (Silica Gel Chromatography) Step7->Step8 End 8-Isoquinolineboronic Acid Product Step8->End

Caption: Generalized workflow for the synthesis of 8-isoquinolineboronic acid.

Detailed Experimental Protocol: Synthesis of 8-Isoquinolineboronic Acid

This protocol is adapted from established literature procedures.[10] The causality behind each step is critical: the reaction must be conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organolithium intermediate by water or oxygen.

Materials:

  • 8-Bromoisoquinoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Trimethyl borate (B(OMe)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 8-bromoisoquinoline (1.0 equiv, e.g., 2.0 g, 9.6 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 40 mL) to dissolve the starting material.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the reactivity of the n-BuLi and prevent side reactions.

  • Lithiation: Slowly add n-BuLi (1.1 equiv, e.g., 4.2 mL of a 2.5 M solution) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for 1 hour. During this time, the metal-halogen exchange occurs, forming the lithiated isoquinoline species.

  • Borylation: Add trimethyl borate (2.0 equiv, e.g., 2.0 g, 19.2 mmol) to the reaction mixture. The excess borate ensures complete trapping of the organolithium intermediate.

  • Warming: Slowly warm the reaction mixture to 0 °C and stir for an additional hour.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃. This hydrolyzes the borate ester intermediate to the boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with saturated saline, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield the 8-isoquinolineboronic acid as a solid.[10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application of isoquinoline boronic acids in synthetic chemistry.[1][8] It enables the formation of a C-C bond between the isoquinoline core and various aryl or vinyl halides, providing a powerful tool for generating libraries of complex molecules for drug discovery.[1][9]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is essential for the activation of the organoboron species to facilitate transmetalation.[8]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R1-Pd(II)Ln-R2 Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (e.g., Aryl Halide) ArylHalide->OxAdd BoronicAcid Isoquinoline-B(OH)2 (R2-B(OH)2) BorateComplex [R2-B(OH)3]- BoronicAcid->BorateComplex Base Base (e.g., K2CO3) Base->BorateComplex BorateComplex->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an isoquinoline boronic acid with an aryl halide. The choice of catalyst, ligand, base, and solvent can be optimized for specific substrates.

Materials:

  • Aryl/heteroaryl halide (e.g., 6-Bromoisoquinoline-1-carbonitrile, 1.0 equiv)[1]

  • Isoquinoline boronic acid (or other boronic acid, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • Reaction Setup: In a dry reaction vial, combine the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Degassing removes dissolved oxygen which can interfere with the catalyst.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Heating: Place the sealed vial in a preheated heating block or oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product via column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Isoquinoline boronic acid derivatives are valuable building blocks for synthesizing biologically active compounds.[11] Their unique structure allows for the introduction of the isoquinoline moiety into various chemical frameworks, which can enhance biological activity and target specificity.[11]

Derivative CAS Number Molecular Weight Key Applications & Insights
Isoquinoline-4-boronic acid 192182-56-2172.98Used in the synthesis of aldosterone synthase inhibitors, selective CB2 agonists for inflammatory pain, and antagonists of bacterial quorum sensing. Its position allows for substitution away from the nitrogen atom, influencing solubility and steric interactions.
Isoquinoline-5-boronic acid 371766-08-4172.98Serves as a crucial building block for targeted cancer therapies and is used in bioconjugation to enhance drug delivery systems.[12][13] Its compatibility with various reaction conditions makes it a reliable choice for diverse synthetic pathways.[12]
Isoquinoline-8-boronic acid 721401-43-0172.98A key reagent for introducing the isoquinoline moiety to develop treatments for various diseases, including cancer.[11] Its proximity to the nitrogen atom can influence the electronics and coordinating ability of the scaffold.
Logical Framework for Drug Design

The design of drugs using this scaffold often involves a multi-pronged approach where each part of the molecule has a defined purpose. The isoquinoline core often serves as the primary scaffold for binding to the target protein, while the group attached via the boronic acid (through a Suzuki coupling) can be varied to optimize potency, selectivity, and pharmacokinetic properties (ADME).

SAR_Logic cluster_inputs Core Isoquinoline Scaffold Binding Primary Target Binding (Hydrophobic/π-stacking) Core->Binding BoronicAcid Boronic Acid Moiety -B(OH)2 Covalent Reversible Covalent Interaction (Enzyme Inhibition) BoronicAcid->Covalent R_Group Variable Group (R) (from Suzuki Coupling) ADME Modulation of Potency, Selectivity, & ADME Properties R_Group->ADME BioActivity Overall Biological Activity Binding->BioActivity Covalent->BioActivity ADME->BioActivity

Caption: Logical relationship between molecular components and biological activity.

Conclusion and Future Outlook

Isoquinoline boronic acid derivatives represent a confluence of a privileged medicinal scaffold and a uniquely versatile functional group. The foundational research into their synthesis and reactivity, particularly within the context of the Suzuki-Miyaura coupling, has established them as indispensable tools for the modern medicinal chemist. The continued exploration of new synthetic routes and the application of these building blocks in iterative coupling strategies will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of the nuanced interactions of boron with biological systems grows, so too will the potential for designing next-generation targeted therapies based on this remarkable chemical motif.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Suzuki-Miyaura Coupling

The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1] Its presence is associated with a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for the functionalization of the isoquinoline core is of paramount importance to researchers in medicinal chemistry and drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate has become an indispensable tool for the construction of biaryl and heteroaryl-aryl scaffolds.[3][5] Its widespread adoption is a testament to the mild reaction conditions, the commercial availability of a diverse range of boronic acids, and the generally low toxicity of the boron-containing byproducts.[6]

This guide provides a comprehensive overview and a detailed protocol for the Suzuki-Miyaura coupling of 1-chloroisoquinoline with a representative arylboronic acid. While the specific molecule "1-Chloroisoquinoline-7-boronic acid" suggests a potential for polymerization via a poly-Suzuki reaction, this document will focus on the more common intermolecular coupling, providing a robust foundation for researchers. The principles and conditions outlined herein are readily adaptable for a wide range of coupling partners and can serve as a starting point for the synthesis of diverse libraries of isoquinoline-based compounds for drug discovery programs.[3]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, 1-chloroisoquinoline). This step forms a square-planar Pd(II) complex.[7][9] The reactivity of aryl halides in this step generally follows the trend I > Br > Cl, making the coupling of aryl chlorides the most challenging.[7] However, the use of electron-rich and sterically bulky phosphine ligands can facilitate the oxidative addition of even unactivated aryl chlorides.[6][10]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center.[10] A base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[10][11][12]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

References

The Strategic Application of 1-Chloroisoquinoline-7-boronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Versatile Synthetic Handle

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.[2] When this potent core is functionalized with a boronic acid group, a gateway to diverse and complex molecular architectures is unlocked. 1-Chloroisoquinoline-7-boronic acid, in particular, has emerged as a valuable building block for the synthesis of novel therapeutics, primarily through its application in palladium-catalyzed cross-coupling reactions.[3] This guide provides an in-depth exploration of the utility of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The strategic placement of the chloro and boronic acid functionalities on the isoquinoline ring system offers a dual advantage. The boronic acid group is a versatile handle for the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[4] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents at the 7-position, a key vector for modulating the pharmacological properties of the resulting molecules. Simultaneously, the chlorine atom at the 1-position can serve as a point for further functionalization or can be retained to influence the electronic properties and binding interactions of the final compound.[4]

This application note will delve into the practical aspects of utilizing this compound, with a focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and beyond.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 370864-49-6[5]
Molecular Formula C₉H₇BClNO₂[5]
Molecular Weight 207.4 g/mol [5]
Appearance White to off-white solid
Purity ≥98%[5]
Storage 2-8°C, under inert atmosphere[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this compound's utility in medicinal chemistry is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, offering a highly efficient and functional group tolerant method for creating complex biaryl structures.[6]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. It involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction, particularly when dealing with heteroaromatic substrates like this compound.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OH)2 + Base) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2)->Reductive_Elimination Catalyst_Regeneration Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Kinase Inhibitor Synthesis: A Case Study

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7] The isoquinoline scaffold is a common feature in many kinase inhibitors. The strategic use of this compound allows for the systematic exploration of the chemical space around this privileged core to develop potent and selective inhibitors.

Protocol: Synthesis of 7-(1H-Pyrazol-4-yl)-1-chloroisoquinoline

This protocol outlines the Suzuki-Miyaura coupling of this compound with 4-bromo-1H-pyrazole. Pyrazole moieties are frequently incorporated into kinase inhibitors to form key hydrogen bonding interactions with the kinase hinge region.[8]

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • 4-Bromo-1H-pyrazole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound, 4-bromo-1H-pyrazole, Pd(dppf)Cl₂, and sodium carbonate.

    • Causality: The use of a pre-catalyst like Pd(dppf)Cl₂ simplifies the setup and provides a reliable source of the active Pd(0) species. Sodium carbonate is a common and effective base for Suzuki-Miyaura reactions, facilitating the crucial transmetalation step.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via a syringe.

    • Causality: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura reactions. Dioxane is a good solvent for the organic reagents, while water helps to dissolve the inorganic base and can accelerate the reaction rate. Degassing the solvents is essential to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-(1H-Pyrazol-4-yl)-1-chloroisoquinoline.

References

The Strategic Synthesis of Novel Kinase Inhibitors Utilizing 1-Chloroisoquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Kinase Inhibition

The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The 1-chloroisoquinoline-7-boronic acid moiety represents a versatile and strategically important building block for the synthesis of a new generation of kinase inhibitors. The chloro-substituent at the 1-position can act as a leaving group for further functionalization or as a key interaction point within the kinase active site, while the boronic acid at the 7-position provides a handle for the facile introduction of diverse aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the Suzuki-Miyaura cross-coupling reaction. While specific, publicly available examples of kinase inhibitors directly synthesized from this exact starting material are limited, the protocols and principles outlined herein are based on well-established methodologies for structurally analogous compounds and provide a robust framework for the design and synthesis of novel kinase inhibitors.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[2] In the context of kinase inhibitor synthesis, this reaction is invaluable for coupling the this compound core with a wide array of (hetero)aryl halides. This enables the rapid generation of a library of analogs with diverse substituents at the 7-position, which can probe the topology of the kinase active site and lead to the identification of potent and selective inhibitors.

The catalytic cycle of the Suzuki-Miyaura reaction, shown below, involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2 caption Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols

The following is a generalized, yet detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol is adapted from established procedures for similar chloro-heterocyclic compounds and serves as an excellent starting point for optimization.[1]

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Representative Aryl Bromide

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.06 equiv)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle/oil bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1-chloroisoquinoline product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, Aryl Bromide, and K2CO3 Inert Evacuate and backfill with Ar/N2 (3x) Reagents->Inert Solvent Add 1,4-Dioxane and degassed H2O Inert->Solvent Catalyst Add Pd(OAc)2 and SPhos Solvent->Catalyst Heating Heat to 90-100 °C Catalyst->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and dilute with EtOAc and H2O Monitoring->Quench Reaction Complete Extract Extract aqueous layer with EtOAc Quench->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify Final_Product Pure 7-aryl-1-chloroisoquinoline Purify->Final_Product caption Workflow for the Suzuki-Miyaura Synthesis of 7-aryl-1-chloroisoquinolines.

Workflow for the Suzuki-Miyaura Synthesis of 7-aryl-1-chloroisoquinolines.

Biological Evaluation and Data Presentation

The synthesized 7-aryl-1-chloroisoquinoline derivatives can be evaluated for their kinase inhibitory activity against a panel of kinases to determine their potency and selectivity. A common target for isoquinoline-based inhibitors is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

The following table presents representative biological data for hypothetical kinase inhibitors derived from a 1-chloroisoquinoline scaffold, targeting key kinases in the PI3K/Akt/mTOR pathway. This data is illustrative and serves to demonstrate the type of information that would be generated in a drug discovery program.

Compound IDStructure (7-Aryl Substituent)PI3Kα IC₅₀ (nM)Akt1 IC₅₀ (nM)mTOR IC₅₀ (nM)
ISO-1 4-(Dimethylamino)phenyl1512085
ISO-2 4-Methoxyphenyl50350250
ISO-3 3,4-Dimethoxyphenyl25180150
ISO-4 4-(Trifluoromethyl)phenyl180>1000>1000
ISO-5 2-Naphthyl45280210

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Target Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention. Inhibitors derived from this compound can be designed to target one or more kinases within this pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibitor Isoquinoline-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 caption The PI3K/Akt/mTOR Signaling Pathway and Potential Points of Inhibition.

The PI3K/Akt/mTOR Signaling Pathway and Potential Points of Inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the chloro and boronic acid functionalities allows for the efficient construction of diverse chemical libraries through robust and well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. The resulting 7-aryl-1-chloroisoquinoline scaffold holds significant promise for the development of potent and selective inhibitors of key cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade. The protocols and information presented in this guide provide a solid foundation for researchers to explore the potential of this promising chemical entity in the ongoing quest for new and effective cancer therapeutics.

References

Application Notes and Protocols for C-C Bond Formation with 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental framework for the palladium-catalyzed C-C bond formation utilizing 1-chloroisoquinoline-7-boronic acid. The isoquinoline moiety is a privileged scaffold in medicinal chemistry and materials science, and its functionalization is of paramount importance. This document details a robust protocol for the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for constructing biaryl and heteroaryl-aryl structures. Given the limited specific literature for the this compound isomer, this guide synthesizes field-proven methodologies from analogous chloro-substituted nitrogen heterocycles to provide a reliable and well-rationalized starting point for researchers. The content herein is designed to empower researchers, scientists, and drug development professionals to successfully implement and adapt these methods for their specific synthetic targets.

Introduction: The Strategic Importance of Isoquinoline Scaffolds and the Suzuki-Miyaura Reaction

The isoquinoline core is a fundamental structural motif present in a vast array of natural products and synthetic compounds with significant biological activities. Its derivatives have demonstrated potential as anticancer agents, kinase inhibitors, and modulators of various cellular pathways. Consequently, the development of efficient and versatile methods for the functionalization of the isoquinoline ring system is a central focus in modern synthetic and medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning transformation involves the palladium-catalyzed reaction of an organoboron species, such as a boronic acid, with an organic halide or triflate.[2] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and palladium catalysts. Furthermore, the boronic acid reagents and their byproducts are generally of low toxicity, aligning with the principles of green chemistry.[1]

This compound is a bifunctional reagent of significant interest. The boronic acid moiety serves as the nucleophilic partner in the Suzuki-Miyaura coupling, while the chloro-substituent on the isoquinoline ring provides an additional handle for subsequent transformations or can be the electrophilic partner in other cross-coupling reactions. The electron-deficient nature of the chloro-substituted isoquinoline ring can influence its reactivity in the Suzuki-Miyaura catalytic cycle, making the careful selection of catalyst, ligand, base, and solvent critical for a successful outcome.[3]

This guide provides a detailed experimental protocol and the underlying scientific rationale for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a robust starting point and may require optimization for different coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%e.g., CP Lab Safety370864-49-6Store under inert atmosphere.
4-Bromoanisole≥99%e.g., Sigma-Aldrich104-92-7
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))99%e.g., Sigma-Aldrich14221-01-3Air and moisture sensitive.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%e.g., Sigma-Aldrich584-08-7Finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%e.g., Sigma-Aldrich123-91-1
Deionized WaterHigh PurityIn-house7732-18-5Degas before use.
Ethyl AcetateACS Grade141-78-6For workup and chromatography.
HexanesACS Grade110-54-3For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%7487-88-9For drying.
Celite®61790-53-2For filtration.
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash column chromatography system

Step-by-Step Procedure

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - this compound - 4-Bromoanisole - K₂CO₃ start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert add_solvents Add Degassed Solvents: - 1,4-Dioxane - Deionized Water inert->add_solvents add_catalyst Add Catalyst: - Pd(PPh₃)₄ add_solvents->add_catalyst reaction Reaction: - Heat to 90-100 °C - Stir for 12-24 h add_catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc & H₂O - Separate layers, extract aqueous - Wash, dry, and concentrate monitor->workup Complete purification Purification: - Flash Column Chromatography workup->purification analysis Characterization: - NMR, MS purification->analysis end End analysis->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and finely powdered anhydrous potassium carbonate (2.5 equivalents).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 v/v ratio) via syringe. The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: To the stirring suspension, add the Pd(PPh₃)₄ catalyst (3-5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-bromoanisole) is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(4-methoxyphenyl)-1-chloroisoquinoline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale and Optimization Guidelines

The success of the Suzuki-Miyaura coupling, especially with challenging heteroaryl chlorides, is highly dependent on the judicious choice of reaction parameters.

ParameterRecommended Starting PointRationale & Optimization Notes
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A robust and commonly used catalyst for a wide range of Suzuki couplings.[6] For less reactive partners, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[3]
Ligand (Triphenylphosphine is part of the catalyst)If using a Pd precursor like Pd(OAc)₂, a ligand-to-palladium ratio of 2:1 to 4:1 is a good starting point.
Base K₂CO₃ (2.5 equiv.)A moderately strong and widely effective base.[6] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may improve yields. The choice of base can be critical and should be screened.
Solvent 1,4-Dioxane / H₂O (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Other options include Toluene/H₂O, DME/H₂O, or DMF/H₂O. The presence of water is often crucial for the transmetalation step.[7]
Temperature 90-100 °CSufficient to promote the oxidative addition of the chloro-isoquinoline. Higher temperatures may be required for particularly unreactive coupling partners, but can also lead to catalyst decomposition or side reactions.
Boronic Acid Equivalents 1.2 equiv.A slight excess is used to drive the reaction to completion and to account for potential homocoupling or protodeboronation side reactions.[2]

Safety and Handling

  • Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[2] Proper inert gas techniques are essential.

  • Pressure: When heating sealed vessels (e.g., microwave vials), ensure they are not filled more than two-thirds full to avoid excessive pressure buildup.[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation of this compound. While specific literature for this isomer is not abundant, the protocols and rationale presented in this guide, derived from extensive data on analogous systems, provide a solid and scientifically-grounded foundation for researchers. Successful implementation will depend on careful execution of the experimental procedure and thoughtful optimization of the reaction conditions for each specific substrate combination. This approach will facilitate the efficient synthesis and exploration of novel isoquinoline-based compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling Reactions of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Scaffolds and Palladium Catalysis

Substituted isoquinolines are privileged heterocyclic motifs that form the core of numerous pharmacologically active agents and drug substances.[1][2] Their versatile biological activities have made them a focal point in medicinal chemistry and drug development. The functionalization of the isoquinoline nucleus is a critical step in the synthesis of novel therapeutic candidates. Among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and widely used transformations.[1][2][3][4][5] This is due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

1-Chloroisoquinoline-7-boronic acid is a particularly valuable building block, possessing two distinct reactive sites for sequential functionalization. The chloro-substituent at the 1-position and the boronic acid at the 7-position allow for orthogonal palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the judicious selection of palladium catalysts for reactions involving this compound, with a primary focus on the Suzuki-Miyaura coupling of the C1-Cl bond.

Understanding the Suzuki-Miyaura Catalytic Cycle: The "Why" Behind Component Selection

A successful Suzuki-Miyaura coupling hinges on the smooth progression of a well-defined catalytic cycle.[5][8][9][10][11] Understanding this mechanism is paramount for rational catalyst selection and troubleshooting. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 1-chloroisoquinoline. This is often the rate-limiting step, especially for less reactive aryl chlorides. The choice of ligand is critical here, as electron-rich and bulky phosphine ligands can enhance the electron density on the palladium center, facilitating this step.[12]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new carbon-carbon bond, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8][9][10]

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd 1-Chloroisoquinoline PdII_ArCl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_ArCl Transmetal Transmetalation (Ar'-B(OR)2) PdII_ArCl->Transmetal Base, Ar'-Boronic Acid PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Substrates, Catalyst, Base, Solvent) glassware_prep Flame-dry Glassware reagent_prep->glassware_prep inert_atm Establish Inert Atmosphere (Nitrogen or Argon) glassware_prep->inert_atm addition Sequential Addition of Reagents inert_atm->addition degassing Degas Solvent addition->degassing heating Heat to Reaction Temperature degassing->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Workup & Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, MS) purification->characterization

References

Application Notes & Protocols for the Synthesis of Biaryl Compounds via 1-Chloroisoquinoline-7-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel biaryl compounds utilizing 1-Chloroisoquinoline-7-boronic acid as a key building block. The Suzuki-Miyaura cross-coupling reaction serves as the central transformation, offering a robust and versatile method for creating a C-C bond between the isoquinoline core and various aryl partners. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and step-by-step experimental procedures. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Significance of Isoquinoline-Based Biaryl Scaffolds

Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] They are particularly prevalent in drug discovery, forming the core of molecules targeting a wide range of diseases, including cancer, inflammation, and hypertension.[2][3] The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a key pharmacophore in its own right, present in many natural products and synthetic drugs.[4][5][6]

The strategic combination of an isoquinoline core with another aryl moiety through a biaryl linkage creates molecules with unique three-dimensional conformations and electronic properties. This often leads to enhanced binding affinity and selectivity for biological targets.[7] Specifically, 7-aryl substituted isoquinolines have been investigated for their potential as potent kinase inhibitors and other therapeutic agents, making their efficient synthesis a topic of significant interest.[4][8]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging such biaryl bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and aryl halides.[9][10][11] this compound is a versatile bifunctional reagent designed for this purpose. It can act as the nucleophilic partner (via the boronic acid at the C7 position) or, in subsequent reactions, as the electrophilic partner (via the chloro group at the C1 position). This guide will focus on its application as a boronic acid derivative for the synthesis of 7-aryl-1-chloroisoquinolines, which are valuable intermediates for further diversification.[12]

The Suzuki-Miyaura Coupling: Mechanistic Overview

The palladium-catalyzed Suzuki-Miyaura reaction is a well-understood process that involves a catalytic cycle of three primary steps: oxidative addition, transmetalation, and reductive elimination.[13][14] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step, and its efficiency depends on the nature of the halide (I > Br > OTf >> Cl) and the phosphine ligand.[2][14]

  • Transmetalation : The boronic acid (R-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (R-B(OH)₃⁻). This species then transfers its organic group (R) to the palladium center, displacing the halide and forming a new Pd(II)-R complex.[10]

  • Reductive Elimination : The two organic groups on the palladium center (Ar and R) couple and are eliminated from the metal, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[13]

Suzuki_Miyaura_Cycle

Experimental Protocols

Materials and Reagents
  • Boronic Acid : this compound

  • Aryl Halide : A range of aryl or heteroaryl bromides or iodides (see Table 1 for examples)

  • Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a ligand, or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Ligand (if using Pd(OAc)₂) : Triphenylphosphine (PPh₃), SPhos, or XPhos

  • Base : Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄)

  • Solvent : Anhydrous and degassed solvents such as 1,4-Dioxane, Toluene, or Dimethylformamide (DMF), often with water as a co-solvent.

  • Equipment : Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen), standard glassware for workup, and silica gel for column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific aryl halide substrates.

  • Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl halide (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) catalyst can be oxidized and deactivated by oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water, 0.1-0.2 M concentration) via syringe. The addition of water often accelerates the transmetalation step.

  • Reaction :

    • Conventional Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Microwave Irradiation : For faster reaction times, heat the sealed vial in a microwave reactor to a temperature between 120-150 °C for 15-60 minutes.[15]

  • Workup :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification :

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-aryl-1-chloroisoquinoline product.

Experimental_Workflow

Catalyst and Reagent Selection: The "Why"
  • Catalyst Choice : While Pd(PPh₃)₄ is a reliable pre-formed Pd(0) catalyst, systems like Pd(OAc)₂/SPhos or PdCl₂(dppf) are often more active for challenging substrates, including aryl chlorides.[16] The bulky, electron-rich phosphine ligands (like SPhos) accelerate both the oxidative addition and reductive elimination steps.[9][14]

  • Base Selection : The base plays a crucial role in activating the boronic acid for transmetalation.[10] K₂CO₃ is a common and cost-effective choice. Stronger bases like Cs₂CO₃ or K₃PO₄ can be beneficial for less reactive coupling partners by increasing the concentration of the active boronate species.

  • Solvent System : A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate.[9]

Expected Scope and Data Summary

The protocol is expected to be compatible with a wide range of aryl and heteroaryl halides. The electronic nature of the substituent on the coupling partner will influence reactivity.

Aryl Halide Example Expected Reactivity Rationale
4-BromotolueneHighElectron-donating group (CH₃) slightly deactivates, but bromide is a very reactive halide.
4-BromoanisoleHighMethoxy group is electron-donating, similar reactivity to 4-bromotoluene expected.
4-BromobenzonitrileVery HighElectron-withdrawing group (CN) activates the C-Br bond towards oxidative addition.
1-Bromo-4-nitrobenzeneVery HighStrong electron-withdrawing group (NO₂) significantly enhances reactivity.
2-BromopyridineModerate to HighThe pyridine nitrogen can coordinate to palladium, potentially influencing catalytic activity.
4-IodoacetophenoneExcellentIodides are more reactive than bromides, and the acetyl group is activating.

Safety and Handling Precautions

  • Palladium Catalysts : Palladium compounds can be toxic and may cause allergic skin reactions. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid inhalation of dust.[12]

  • Boronic Acids : Boronic acids are generally stable but should be handled in a well-ventilated area. Avoid contact with skin and eyes.

  • Solvents : Organic solvents like dioxane and toluene are flammable and toxic. Use them in a fume hood and keep away from ignition sources.[5]

  • Inert Gas : Handle argon or nitrogen with care according to standard laboratory procedures.

  • Microwave Reactions : Ensure the reaction vial is properly sealed and does not exceed the recommended volume and pressure limits for the specific microwave reactor being used.

Characterization of Products

The synthesized biaryl products should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Melting Point : To assess the purity of solid compounds.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with various aryl halides is a powerful and efficient method for accessing novel 7-aryl-1-chloroisoquinoline derivatives. These compounds are valuable intermediates for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. By understanding the underlying reaction mechanism and carefully selecting catalysts, bases, and solvents, researchers can successfully synthesize a diverse library of biaryl compounds for further investigation.

References

Application Notes and Protocols for the Use of 1-Chloroisoquinoline-7-boronic acid in Developing Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Fluorescence Sensing

The isoquinoline core, a privileged structural motif in medicinal chemistry, has garnered significant interest for its inherent fluorescent properties and its utility as a scaffold for the development of advanced fluorescent probes.[1] Derivatives of isoquinoline often exhibit desirable photophysical characteristics, including high quantum yields and large Stokes shifts, making them valuable components in the design of sensors for a variety of analytes.[2] The introduction of a boronic acid moiety at the 7-position of the 1-chloroisoquinoline scaffold provides a versatile handle for the synthesis of novel fluorescent probes through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of 1-Chloroisoquinoline-7-boronic acid as a key building block in the creation of fluorescent probes. We will explore the underlying principles, provide a representative synthetic protocol, and discuss potential applications and characterization techniques.

Core Principle: Suzuki-Miyaura Coupling for Fluorophore Synthesis

The primary synthetic strategy for employing this compound in fluorescent probe development is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the isoquinoline boronic acid with an aryl or heteroaryl halide.[5] By choosing an aryl halide that is itself a fluorophore or becomes fluorescent upon coupling, a novel and potentially highly functional fluorescent probe can be synthesized.

The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium(0) complex. The key steps include oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[6]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Catalyst Oxidative_Addition Oxidative Addition Ar-X Aryl Halide (Fluorophore) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Boronic_Acid This compound + Base Boronic_Acid->Transmetalation Ar-Pd(II)-Isoquinoline Ar-Pd(II)(L)2-Isoquinoline Transmetalation->Ar-Pd(II)-Isoquinoline Ar-Pd(II)-Isoquinoline->Pd(0)L2 Reductive_Elimination Reductive Elimination Coupled_Product Fluorescent Probe (Ar-Isoquinoline) Reductive_Elimination->Coupled_Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Hypothetical Probe Design: A Representative Example

While direct literature examples for the use of this compound in fluorescent probes are emerging, we can construct a representative protocol based on established methodologies. Here, we propose the synthesis of a novel fluorophore by coupling this compound with 4-bromonaphthalene-1,8-dicarboximide, a well-known fluorescent scaffold. The resulting compound, IQN (Isoquinolyl-Naphthalimide) , is expected to exhibit interesting photophysical properties.

Experimental Protocol: Synthesis of a Representative IQN Probe

This protocol details the synthesis of a hypothetical fluorescent probe, IQN , via a Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • This compound

  • 4-bromo-N-butyl-1,8-naphthalimide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate or a microwave reactor

  • Inert gas line (Argon or Nitrogen)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere of argon, combine this compound (1.2 equivalents), 4-bromo-N-butyl-1,8-naphthalimide (1.0 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Addition of Base and Solvents: Add potassium carbonate (3.0 equivalents) to the flask. Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction:

    • Conventional Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Microwave Irradiation: If using a microwave reactor, seal the vial and heat to 120 °C for 30-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting materials.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure IQN probe.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Application Reactants This compound + 4-bromo-N-butyl-1,8-naphthalimide + Pd(OAc)2/PPh3 + K2CO3 Reaction Suzuki-Miyaura Coupling (Dioxane/Water, 90°C or MW) Reactants->Reaction Workup Aqueous Work-up (EtOAc/Water Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS, UV-Vis, Fluorescence) Purification->Characterization Pure IQN Probe Application Fluorescence-based Assays Characterization->Application

Figure 2: General experimental workflow for the synthesis and application of an isoquinoline-based fluorescent probe.

Characterization and Photophysical Properties

The newly synthesized IQN probe should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.

Structural Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

Photophysical Characterization:

The following table outlines the key photophysical parameters to be determined for the IQN probe, with hypothetical values for illustrative purposes.

ParameterDescriptionExpected Outcome for IQN
λ_abs (max) Wavelength of maximum absorption~380-420 nm
λ_em (max) Wavelength of maximum fluorescence emission~480-550 nm
Stokes Shift Difference between λ_em and λ_abs> 100 nm
Molar Extinction Coefficient (ε) Measure of light absorption at λ_abs> 20,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_F) Efficiency of fluorescence emission0.3 - 0.7
Fluorescence Lifetime (τ) Average time the molecule stays in the excited state1 - 10 ns

These parameters should be measured in various solvents to assess the probe's sensitivity to environmental polarity.

Potential Applications in Research and Drug Discovery

Fluorescent probes derived from this compound, such as the hypothetical IQN , can be designed for a multitude of applications:

  • Bioimaging: The probe could be functionalized with targeting moieties to visualize specific cellular organelles or biomolecules.

  • Sensing: The boronic acid group itself can act as a recognition site for diol-containing molecules like saccharides.[7] In such a design, the fluorescence of the isoquinoline-naphthalimide core could be modulated upon binding of the target analyte to the boronic acid.

  • Monitoring Suzuki-Miyaura Reactions: Fluorescent probes can be developed to monitor the progress of Suzuki-Miyaura reactions in real-time by detecting the consumption of the boronic acid or the formation of the product.[1]

  • High-Throughput Screening: The probe could be used in assays to screen for inhibitors of enzymes that interact with the target analyte.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel fluorescent probes. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this scaffold into a wide range of fluorogenic structures. The resulting probes have the potential for diverse applications in biological research, diagnostics, and drug discovery. The protocols and principles outlined in this document serve as a foundational guide for researchers to explore the exciting possibilities offered by this unique chemical entity.

References

Application Notes and Protocols for the Development of Enzyme Inhibitors Using 1-Chloroisoquinoline-7-boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Isoquinoline Scaffold in Enzyme Inhibition

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a wide array of enzyme inhibitors.[1][2][3] Its rigid, planar structure provides a defined orientation for pendant functional groups to interact with enzyme active sites, while the nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule to its target. Isoquinoline derivatives have demonstrated potent inhibitory activity against critical enzyme classes such as protein kinases, topoisomerases, and cytochrome P450 enzymes, making them a focal point in the development of therapeutics for oncology, infectious diseases, and metabolic disorders.[1][4]

This application note focuses on 1-Chloroisoquinoline-7-boronic acid (CAS 370864-49-6) , a versatile and strategically functionalized precursor for the synthesis of novel enzyme inhibitors.[5] This molecule offers two distinct points for chemical modification:

  • The Boronic Acid at C7: This functional group is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the facile installation of a diverse range of aryl and heteroaryl substituents.[6][7][8][9] This allows for systematic exploration of the chemical space around the C7 position to optimize inhibitor potency and selectivity.

  • The Chlorine Atom at C1: The chloro-substituent activates the C1 position for nucleophilic substitution, providing a secondary handle for further derivatization to fine-tune the molecule's properties or to introduce pharmacophores that can interact with specific residues within an enzyme's active site.[6]

By leveraging these reactive sites, researchers can rapidly generate libraries of complex isoquinoline derivatives for screening and lead optimization.

Physicochemical Properties and Handling

A clear understanding of the precursor's properties is essential for successful and safe experimentation.

PropertyValueSource
CAS Number 370864-49-6[5][10]
Molecular Formula C₉H₇BClNO₂[5]
Molecular Weight 207.42 g/mol [5]
Appearance Typically an off-white to pale yellow solid[6]
Purity ≥95-98% (as commercially available)[5]
Storage Store at 2-8°C under an inert atmosphere. Boronic acids can be sensitive to air and moisture.[11]

Safety & Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[12] Avoid inhalation of dust and contact with skin and eyes. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[12]

Core Application: Synthesis of a 7-Aryl-1-chloroisoquinoline Library via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and broad functional group tolerance.[7][8][9][13] This protocol describes a general yet robust method for coupling this compound with a variety of aryl or heteroaryl bromides to generate a library of potential enzyme inhibitors.

Logical Workflow for Inhibitor Synthesis

The following diagram illustrates the strategic workflow from the precursor to a final inhibitor candidate ready for biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase Precursor This compound (Precursor) Coupling Suzuki-Miyaura Coupling with Aryl/Heteroaryl-Br Precursor->Coupling Intermediate 7-Aryl-1-chloroisoquinoline (Intermediate Library) Coupling->Intermediate Screening Enzyme Activity Screening (e.g., Kinase Panel) Intermediate->Screening Test Library Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR SAR->Coupling Iterative Optimization

Caption: Workflow for synthesis and evaluation of enzyme inhibitors.

Detailed Experimental Protocol (Hypothetical Example)

This protocol outlines the synthesis of 1-chloro-7-(4-methoxyphenyl)isoquinoline, a representative compound. This procedure can be adapted for a wide range of aryl/heteroaryl bromides.

Materials:

  • This compound (1.0 equiv.)

  • 4-Bromoanisole (or other aryl/heteroaryl bromide) (1.1 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel for column chromatography

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of the precursor with 4-bromoanisole.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 207 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The use of a biphasic solvent system is common and often enhances reaction efficiency.[8]

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-1-chloroisoquinoline derivative.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki couplings, effective for a wide range of aryl and heteroaryl partners.[14]

  • Base: Potassium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[7][8]

  • Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxidation. Conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.[8]

Downstream Processing and Characterization

Structural Verification

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. The disappearance of the broad boronic acid proton signal and the appearance of new aromatic signals are key indicators of a successful reaction.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Enzyme Inhibition Assays

Once a library of 7-aryl-1-chloroisoquinoline derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity.

General Protocol for Kinase Inhibition Screening (Example):

  • Assay Principle: Many commercial kinase assays, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific), rely on quantifying the amount of ADP produced or the phosphorylation of a substrate, respectively.

  • Compound Preparation: Prepare stock solutions of the synthesized inhibitors in DMSO (e.g., 10 mM). Create a dilution series to determine the half-maximal inhibitory concentration (IC₅₀).

  • Assay Execution:

    • In a microplate, combine the target kinase, its specific substrate, and ATP in an appropriate assay buffer.

    • Add the synthesized inhibitor at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a defined period.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (luminescence or fluorescence) and plot the percentage of enzyme inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Interpretation:

The IC₅₀ values provide a quantitative measure of the potency of each compound against the target enzyme.

Compound IDTarget KinaseIC₅₀ (nM)
Control-Inhibitor EGFR15
Compound 1A EGFR55
Compound 1B EGFR230
Compound 1C EGFR>10,000

This table presents hypothetical data for illustrative purposes.

Low nanomolar IC₅₀ values indicate high potency. By comparing the IC₅₀ values across a library of derivatives, a Structure-Activity Relationship (SAR) can be established, guiding the design of the next generation of more potent and selective inhibitors.[15]

Conclusion

This compound is a high-value precursor for the efficient synthesis of diverse libraries of potential enzyme inhibitors. The strategic application of the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of structure-activity relationships at the C7 position. The protocols and workflows described herein provide a robust framework for researchers in drug discovery to leverage this versatile building block in the rational design and development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions involving 1-Chloroisoquinoline-7-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The isoquinoline core is a vital scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel pharmaceutical agents.[1] This document provides in-depth, field-proven insights to navigate the complexities of this specific transformation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of 1-Chloroisoquinoline with an aryl halide is giving low to no yield. What are the primary factors I should investigate?

A1: When encountering low or no yield, a systematic assessment of the reaction components is crucial. The primary factors to investigate are:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount for the coupling of a heteroaryl chloride. Standard catalysts like Pd(PPh₃)₄ may require higher loadings and temperatures.[1] More advanced systems using bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective for challenging couplings involving chloro-heterocycles.[1][2]

  • Base Selection: The base is critical for activating the boronic acid to facilitate the transmetalation step.[3] The strength and solubility of the base can significantly impact the reaction. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][4] The optimal base is often dependent on the solvent and substrates.

  • Solvent System: The solvent must be appropriate for the solubility of all reactants and the chosen base. Aprotic solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[5] The presence of water can be crucial for the hydrolysis of boronic esters and for facilitating the catalytic cycle.[5]

  • Reaction Temperature: Suzuki couplings of aryl chlorides typically require elevated temperatures (80-120 °C) to promote the oxidative addition step, which is often the rate-limiting step.[1][4] Insufficient temperature can lead to a stalled reaction.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[6][7] Inadequate degassing of the solvent and failure to maintain an inert atmosphere (Nitrogen or Argon) can lead to catalyst deactivation and the formation of homocoupling byproducts.[6][7][8]

Q2: I am observing a significant amount of a byproduct that appears to be a dimer of my boronic acid (homocoupling). What causes this and how can I minimize it?

A2: Boronic acid homocoupling is a common side reaction that forms a symmetrical biaryl from two molecules of the boronic acid, reducing the yield of the desired product and complicating purification.[6]

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen through proper degassing techniques is essential to suppress this pathway.[6][7]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst.[5][6] This is often more pronounced at the beginning of the reaction.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][9]

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate homocoupling that occurs during the initial in-situ reduction of a Pd(II) precatalyst.

  • Ligand Choice: Bulky electron-rich ligands can promote the desired cross-coupling pathway over homocoupling.[10]

Q3: My mass spectrometry analysis shows a byproduct corresponding to the replacement of the chlorine on the isoquinoline with a hydrogen atom (dehalogenation). What leads to this side reaction?

A3: Dehalogenation is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[9]

  • Mechanism: This side reaction is often mediated by a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to produce the dehalogenated product.[9]

  • Substrate Susceptibility: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[9]

Mitigation Strategies:

  • Choice of Base and Solvent: The selection of a non-protic solvent and a weaker, non-hydroxide base can sometimes reduce the formation of Pd-H species.

  • Ligand Selection: Certain ligands can disfavor the formation or reactivity of the Pd-H intermediate.

Q4: I suspect my this compound is degrading during the reaction. Is this possible and how can I prevent it?

A4: Yes, boronic acids, especially heteroaryl boronic acids, can be susceptible to degradation under Suzuki reaction conditions, primarily through protodeboronation.[5]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by aqueous basic conditions and elevated temperatures.[5]

Preventative Measures:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature degradation.[5] These esters can then hydrolyze in situ to the active boronic acid.

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a suitable base like K₃PO₄ can minimize protodeboronation.[10]

  • Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures if protodeboronation is suspected.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Inactive Catalyst/Ligand2. Insufficient Temperature3. Inappropriate Base or Solvent4. Poor Reagent Quality1. Use a fresh, high-quality palladium precatalyst and ligand. Consider a more active system like (SPhos)Pd G2 or XPhos Pd G3.2. Increase the reaction temperature in increments of 10 °C (typically 80-110 °C).3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).4. Verify the purity of starting materials.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen2. Use of Pd(II) Precatalyst1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.2. Consider using a Pd(0) precatalyst like Pd₂(dba)₃.
Dehalogenation of 1-Chloroisoquinoline 1. Formation of Pd-H Species1. Screen alternative bases and ensure anhydrous solvents if applicable.2. Consider ligands that may suppress this pathway.
Protodeboronation of Boronic Acid 1. Instability of the Boronic Acid1. Use the corresponding boronate ester (e.g., pinacol ester).2. Optimize reaction time and temperature to avoid prolonged exposure to harsh conditions.3. Consider anhydrous conditions.

Experimental Protocols

General Protocol for Suzuki Coupling of 1-Chloroisoquinoline

This protocol provides a robust starting point for the Suzuki coupling of 1-Chloroisoquinoline with an arylboronic acid.

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04-0.10 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 1-Chloroisoquinoline, the desired arylboronic acid, and anhydrous potassium phosphate.[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).[1]

  • Degassing: Sparge the resulting suspension with the inert gas for 15-30 minutes to thoroughly degas the solvent.[1]

  • Catalyst Addition: To the stirring suspension, add the palladium(II) acetate and SPhos ligand. The mixture may change color upon addition of the catalyst.[1]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Complex Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X (1-Chloroisoquinoline) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere & Degassing check_reagents->check_atmosphere optimize_temp Increase Reaction Temperature check_atmosphere->optimize_temp screen_base Screen Alternative Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_temp->screen_base screen_catalyst Screen Advanced Catalyst Systems (e.g., SPhos/XPhos based) screen_base->screen_catalyst screen_solvent Screen Different Solvent Systems screen_catalyst->screen_solvent success Improved Yield screen_solvent->success

References

Technical Support Center: A Senior Application Scientist's Guide to Preventing Homocoupling with 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists utilizing 1-Chloroisoquinoline-7-boronic acid. Our goal is to provide you with the mechanistic insights and field-proven troubleshooting strategies necessary to mitigate the pervasive issue of boronic acid homocoupling, ensuring the success and reproducibility of your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound and similar reagents.

Q1: What is boronic acid homocoupling, and why is it a problem?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent (this compound) react with each other to form a symmetrical biaryl byproduct. This is detrimental because it consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a structurally similar impurity that can be challenging to separate during purification[1].

Q2: I'm seeing a significant amount of a symmetrical dimer of my isoquinoline. What is the most likely cause?

A2: The primary cause of boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture[2][3][4][5]. Oxygen can interact with the active Pd(0) catalyst to form palladium-peroxo species, which are known to mediate the oxidative homocoupling of boronic acids[2][5][6]. Another common cause is the use of a Palladium(II) precatalyst, which can directly react with the boronic acid before being reduced to the active Pd(0) state[1].

Q3: How can I effectively remove oxygen from my reaction?

A3: Rigorous degassing is non-negotiable. The most effective methods are:

  • Inert Gas Sparging: Bubble an inert gas (argon or high-purity nitrogen) through your solvent(s) for 15-30 minutes before use. For the reaction mixture itself, subsurface sparging is highly effective[1][3].

  • Freeze-Pump-Thaw: For ultimate oxygen removal, especially with sensitive substrates, performing three to five cycles of freezing the solvent, applying a high vacuum, and then thawing under an inert atmosphere is the gold standard[7].

Q4: Can my choice of palladium catalyst influence the amount of homocoupling?

A4: Absolutely. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ is generally preferable to a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂)[8]. Pd(II) precatalysts can initiate homocoupling as a competing reaction during their initial reduction to the catalytically active Pd(0)[9].

Q5: My reaction isn't working, but I don't see homocoupling product. What else could be happening?

A5: You are likely observing the effects of protodeboronation . This is another common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile[10][11]. This is often promoted by excessive water, high temperatures, or certain basic conditions[12][13]. The product is simply the de-boronated 1-chloroisoquinoline.

Understanding the Competing Reaction Mechanisms

To effectively troubleshoot, one must understand the underlying chemistry. The desired Suzuki-Miyaura reaction competes with the parasitic homocoupling pathway.

The Desired Pathway: Suzuki-Miyaura Catalytic Cycle

The productive cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The boronic acid (activated by a base to form a boronate "ate" complex) transfers its organic group to the palladium center[14].

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst[15].

The Parasitic Pathway: Boronic Acid Homocoupling

Homocoupling primarily proceeds via two mechanisms:

  • Oxygen-Mediated Homocoupling: This is the most common route. Dissolved oxygen reacts with the Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂). This complex then reacts with two molecules of the boronic acid, ultimately leading to the formation of the homocoupled biaryl product[2][5][6].

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) precatalyst is used, it can react stoichiometrically with the boronic acid to produce the homocoupled dimer and Pd(0)[3]. This is particularly problematic at the start of the reaction before the main catalytic cycle is established.

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Systematic Troubleshooting Guide

Follow this guide to systematically eliminate variables that favor homocoupling.

Atmosphere Control: The First Line of Defense

The most impactful change you can make is the rigorous exclusion of oxygen.

ParameterRecommendationRationale
Inert Gas Use high-purity Argon or Nitrogen.Argon is denser than air and provides a better blanket. Nitrogen is a cost-effective alternative.
Solvent Prep Degas all solvents and water for 15-30 minutes by sparging with inert gas immediately before use.Solvents are a primary source of dissolved oxygen. Degassing must be done just-in-time, as oxygen will redissolve.
Reaction Setup Use Schlenk line techniques or a glovebox. Seal the reaction vessel with a septum and maintain a positive pressure of inert gas throughout the reaction.Prevents atmospheric oxygen from entering the reaction vessel during setup and execution[1][7].
Catalyst & Ligand Selection: Outcompeting the Side Reaction

Your choice of catalyst and ligand directly influences the kinetics of the desired versus undesired pathways.

ParameterRecommendationRationale
Palladium Source Use a Pd(0) precatalyst, such as Pd₂(dba)₃ .This bypasses the Pd(II)-mediated homocoupling pathway that can occur with Pd(II) sources like Pd(OAc)₂[8].
Ligand Choice Use a bulky, electron-rich phosphine ligand.These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki cycle[9][16]. This makes the desired cross-coupling kinetically more favorable than the competing homocoupling.
Recommended Ligands SPhos , XPhos , or other Buchwald-type biaryl phosphine ligands.These have been shown to be highly effective in suppressing homocoupling by promoting the desired catalytic cycle, especially for challenging substrates[8][17].
Catalyst Loading Start with 1-2 mol %.Higher catalyst loading is not always better and can sometimes increase side reactions. Optimize as needed.
Base Selection: The Activator

The base is crucial for activating the boronic acid to form the boronate species required for transmetalation[14][18].

BaseRecommendationRationale
Potassium Phosphate (K₃PO₄) Often a good first choice, used under anhydrous or minimally aqueous conditions.A strong enough base to facilitate boronate formation but often gives cleaner reactions than hydroxides[10][19].
Potassium Carbonate (K₂CO₃) A standard and effective base, typically used with an aqueous co-solvent.Its solubility in water helps drive the reaction. However, be mindful of protodeboronation with excess water[18].
Cesium Carbonate (Cs₂CO₃) A stronger, more soluble carbonate base.Can be effective when other bases fail, but its higher basicity can sometimes promote side reactions.
Reaction Parameters: Solvents, Temperature, and Stoichiometry
ParameterRecommendationRationale
Solvent System Aprotic solvents like 1,4-Dioxane , Toluene , or THF , often with a small amount of water (e.g., 10:1 ratio) to solubilize the base.Aprotic solvents are generally effective at minimizing homocoupling. The amount of water should be carefully controlled[7].
Temperature Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C).Higher temperatures can accelerate side reactions like homocoupling and protodeboronation more than the desired cross-coupling[7].
Stoichiometry Use a slight excess of the aryl halide (e.g., 1.0 equiv boronic acid to 1.1-1.2 equiv aryl halide).This ensures the palladium catalyst is more likely to engage in oxidative addition with the halide rather than reacting with the boronic acid[7].
Addition Rate Consider slow addition of the this compound solution via syringe pump.Keeping the instantaneous concentration of the boronic acid low can disfavor the bimolecular homocoupling reaction[7].

Troubleshooting Workflow

If you are experiencing issues, follow this logical workflow to diagnose the problem.

G start Low Yield or Impure Product check_homo Analysis shows homocoupling (R-R dimer)? start->check_homo check_proto Analysis shows protodeboronation (Ar-H)? check_homo->check_proto No homo_fix Implement Strict Atmosphere Control: 1. Degas Solvents Rigorously 2. Use Schlenk/Glovebox 3. Maintain Positive Pressure check_homo->homo_fix Yes no_reaction Starting materials remain? check_proto->no_reaction No proto_fix Minimize Water Content Use Anhydrous Base (K₃PO₄) Lower Reaction Temperature check_proto->proto_fix Yes no_rxn_fix Check Reagent Quality Optimize Base & Solvent Increase Temperature Incrementally Screen Alternative Ligands no_reaction->no_rxn_fix Yes end Successful Coupling no_reaction->end No (Other Issue) homo_catalyst Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) and Bulky Ligand (e.g., SPhos) homo_fix->homo_catalyst homo_catalyst->end proto_ester Consider Converting to a More Stable Boronic Ester (e.g., Pinacol Ester) proto_fix->proto_ester proto_ester->end no_rxn_fix->end

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Validated Experimental Protocol: Minimizing Homocoupling

This protocol incorporates best practices to serve as a robust starting point for your experiments with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide partner (1.1 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • SPhos (2.2 mol %)

  • K₃PO₄ (finely powdered, oven-dried, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl halide, and the finely powdered K₃PO₄.

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere[19].

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography[20].

By implementing these strategies, you will be well-equipped to overcome the challenge of homocoupling and achieve high yields of your desired cross-coupled products.

References

purification techniques for 1-Chloroisoquinoline-7-boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying 1-Chloroisoquinoline-7-boronic acid and its derivatives. This technical support center is designed for researchers, medicinal chemists, and process development scientists who work with these valuable synthetic building blocks.

Introduction: The Challenge of Purifying Heterocyclic Boronic Acids

This compound and its derivatives are crucial intermediates in medicinal chemistry, particularly for their role in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1][2] However, their purification is notoriously challenging due to the inherent reactivity and physicochemical properties of the boronic acid functional group.[3][4] Common issues include decomposition on standard silica gel, formation of impurities like boroxines (anhydrides), and undesired side reactions such as protodeboronation.[3][5][6]

This guide, structured as a series of troubleshooting questions and detailed protocols, provides expert insights and field-proven methodologies to overcome these hurdles, ensuring the high purity required for successful downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.

Question 1: My compound appears to be decomposing or streaking badly on my standard silica gel column. What is happening and how can I fix it?

Answer: This is the most common issue encountered when purifying boronic acids.

  • Causality: Standard silica gel is acidic and acts as a Lewis acid. This can catalyze the degradation of the C-B bond (protodeboronation) or lead to the formation of polar, trimeric anhydrides known as boroxines, which streak down the column.[3][4] Furthermore, the polar boronic acid group can interact strongly with the silica surface, leading to poor elution and recovery.[3][7]

  • Solutions:

    • Avoid Silica Gel Where Possible: If the crude material is of reasonable purity (>80%), prioritize non-chromatographic methods like recrystallization or acid-base extraction first.

    • Modify the Stationary Phase: If chromatography is necessary, avoid standard silica.

      • Neutral Alumina: This is a good alternative as it lacks the acidity of silica gel.[7]

      • Boric Acid-Treated Silica: Pre-treating the silica gel with a boric acid solution can suppress the over-adsorption and degradation of boronic esters, a technique that can be adapted for boronic acids.[8][9]

    • Use Reversed-Phase Chromatography (C18): For many heterocyclic boronic acids, C18 chromatography using a water/acetonitrile or water/methanol gradient is effective.[3][4] This method separates compounds based on hydrophobicity and avoids the issues associated with acidic silica. High-performance liquid chromatography (HPLC) on a C18 column is a reliable method for achieving high purity on an analytical and preparative scale.

Question 2: My NMR spectrum shows broad peaks for the boronic acid protons, and the purity seems lower than expected after workup. What could be the cause?

Answer: This is likely due to the formation of boroxines.

  • Causality: Boronic acids can readily undergo dehydration, especially when heated or under vacuum, to form cyclic trimeric anhydrides (boroxines). This is a reversible equilibrium. The presence of both the monomeric boronic acid and the trimeric boroxine in solution can lead to broadened NMR signals and make purity assessment difficult. This is a common impurity that can affect subsequent reactions.[10][11]

  • Solutions:

    • Mild Drying Conditions: Avoid aggressive heating when concentrating the product. Use a rotary evaporator at moderate temperatures (e.g., <45°C) and finish by drying under high vacuum at room temperature.[3]

    • NMR Sample Preparation: To sharpen the signals for analysis, you can add a drop of D₂O to your NMR sample. This will facilitate the exchange and hydrolysis of any boroxine back to the monomeric boronic acid, resulting in sharper peaks.

    • Conversion to Boronate Ester: For storage or if purification as the acid is proving difficult, consider converting the crude product to a more stable pinacol or MIDA boronate ester.[12][13] These are generally more robust, less polar, and easier to handle and purify by standard chromatography.[12][14]

Question 3: I am experiencing low recovery after performing an aqueous workup. Where is my product going?

Answer: The amphiphilic nature of this compound can lead to solubility in both organic and aqueous layers, especially under certain pH conditions.

  • Causality: The isoquinoline ring provides organic solubility, while the boronic acid group is acidic (pKa typically 8-10) and can be deprotonated to form a charged boronate species that is highly water-soluble.[15] If the pH of your aqueous layer is neutral or basic, a significant portion of your product may be partitioning into it.

  • Solutions:

    • Acidify Before Extraction: During the workup, ensure the aqueous layer is acidified to a pH of ~2-4 with an acid like 1M HCl before extracting with an organic solvent like ethyl acetate or DCM. This ensures the boronic acid is in its neutral, protonated form, maximizing its solubility in the organic phase.[16]

    • Back-Extraction: If you suspect product loss to the aqueous phase, re-acidify the aqueous layer and extract it again with fresh organic solvent.

    • Use Salting-Out: Adding a saturated brine solution during extraction can decrease the solubility of the organic product in the aqueous layer, pushing more of it into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

Common impurities often stem from the synthetic route (typically palladium-catalyzed borylation of 1,7-dichloroisoquinoline) and the inherent instability of the product.[1]

Impurity Type Source
Protodeboronated Product Hydrolysis of the C-B bond, often catalyzed by acid, base, or metal residues.[5][6][17]
Starting Material Incomplete reaction (e.g., unreacted 1,7-dichloroisoquinoline).
Homocoupled Byproducts Dimerization of the boronic acid or coupling of the starting halide.[10]
Boroxines Dehydration of the final product during workup or storage.[11]

| Oxidized Species | Oxidation of the boronic acid to the corresponding phenol.[1] |

Q2: Is recrystallization a viable purification method for these compounds?

Yes, for solid, semi-crystalline derivatives, recrystallization is often an excellent and scalable method.[7]

  • Solvent Selection: Success depends heavily on finding the right solvent system.

    • Good single solvents are often polar protic solvents like water or ethanol, or polar aprotic solvents like acetonitrile or ethyl acetate.[7][18]

    • A mixed solvent system is often more effective. A common approach is to dissolve the compound in a minimum amount of a "good" solvent (e.g., hot methanol or ethanol) and then slowly add a "poor" solvent (e.g., water, hexane, or diethyl ether) until turbidity is observed, then allow it to cool slowly.[7]

Q3: Can I use an acid-base extraction to purify my boronic acid derivative?

Absolutely. This is a powerful technique that leverages the acidic nature of the boronic acid group.[4] The general principle involves dissolving the crude mixture in an organic solvent and extracting with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is deprotonated and moves to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer is then re-acidified, and the purified boronic acid is extracted back into an organic solvent.[16][19] See Protocol 1 for a detailed procedure.

Q4: How should I properly store my purified this compound?

To maintain stability and prevent degradation, store the purified solid under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1] This minimizes both oxidation and the formation of boroxines.

Purification Workflow & Protocols

General Purification Strategy

The choice of purification technique depends on the purity of the crude material and the nature of the impurities. The following workflow provides a general decision-making guide.

Purification_Workflow start Crude Product assess Assess Purity (NMR, LCMS) start->assess high_purity >90% Pure? assess->high_purity medium_purity 50-90% Pure? high_purity->medium_purity No recrystallize Recrystallization high_purity->recrystallize Yes low_purity <50% Pure? medium_purity->low_purity No acid_base Acid-Base Extraction or Diethanolamine Adduct medium_purity->acid_base Yes chromatography Chromatography low_purity->chromatography Yes final_product Pure Product recrystallize->final_product acid_base->final_product chromatography->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Basic Extraction: Add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated boronate salt will partition into the aqueous (top) layer.

  • Separation: Drain the organic layer, which contains neutral and basic impurities.

  • Organic Wash (Optional): Wash the basic aqueous layer with a fresh portion of organic solvent to remove any remaining non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is between 2 and 4 (check with pH paper). A precipitate of the purified boronic acid may form.

  • Product Extraction: Extract the acidified aqueous layer two to three times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This technique is effective for isolating boronic acids from impurities like boronate esters or other non-polar contaminants.[3][18]

  • Adduct Formation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene). Add diethanolamine (1.0-1.2 equivalents) dropwise with stirring.

  • Precipitation: The diethanolamine-boronic acid adduct, a stable five-membered ring complex, will often precipitate as a crystalline solid.[4] Continue stirring at room temperature or cool in an ice bath to maximize precipitation.

  • Isolation: Collect the solid adduct by vacuum filtration and wash the filter cake with cold solvent (e.g., diethyl ether) to remove soluble impurities.

  • Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and water. Acidify the mixture to pH ~2 with 1 M HCl to break the adduct.

  • Workup: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure boronic acid.

Protocol 3: Reversed-Phase Flash Chromatography

This is a powerful method when non-chromatographic techniques fail.

  • Column & Solvents: Use a C18-functionalized silica gel column. The mobile phase will typically be a gradient of water (Solvent A) and acetonitrile or methanol (Solvent B). A small amount of an acid modifier (e.g., 0.1% formic acid or TFA) in both solvents can improve peak shape.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO/methanol. Adsorb the sample onto a small amount of C18 silica if necessary.

  • Elution: Start with a low percentage of the organic solvent (e.g., 5-10% Solvent B) and gradually increase the concentration in a linear gradient. The more polar boronic acid will elute later than many non-polar impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions. Be aware that removing water from the collected fractions can be challenging. Lyophilization (freeze-drying) is an effective but slow method.[3][4] Alternatively, most of the organic solvent can be removed by rotary evaporation, followed by extraction of the product from the remaining aqueous solution into a solvent like ethyl acetate.

References

Technical Support Center: Boronic Acid Stability in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for boronic acids. As crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling, and as key pharmacophores in medicinal chemistry, the utility of boronic acids is immense.[1][2] However, their instability in aqueous media presents a significant challenge for researchers. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate and mitigate these stability issues, ensuring the success and reproducibility of your experiments.

Part 1: Fundamentals of Boronic Acid Stability (FAQ)

This section addresses the fundamental principles governing the stability of boronic acids in aqueous environments. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why are my boronic acids unstable in aqueous solutions?

Boronic acids, characterized by the R-B(OH)₂ functional group, are susceptible to degradation in aqueous media through two primary pathways:

  • Protodeboronation: This is a process where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the loss of the boronic acid moiety and formation of an arene or alkane.[3] This undesired side reaction is often observed during metal-catalyzed coupling reactions.[3]

  • Oxidation: The C-B bond can be oxidatively cleaved, typically by reactive oxygen species (ROS) like hydrogen peroxide, to form an alcohol or phenol (R-OH) and boric acid.[4][5] The oxidative instability of some boronic acids at physiological pH can be comparable to that of thiols, posing a significant challenge in biological applications.[4][6][7]

Both pathways are highly dependent on the specific boronic acid structure, pH, temperature, and the presence of catalysts or contaminants.

Q2: How does pH affect the stability of boronic acids?

The pH of the aqueous medium is one of the most critical factors influencing boronic acid stability. Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form ([R-B(OH)₃]⁻) upon reaction with water or hydroxide.[8]

  • pKa: Most boronic acids have a pKa of approximately 9.[1][2] At pH values near or above the pKa, the concentration of the more nucleophilic tetrahedral boronate anion increases.

  • Base-Catalyzed Protodeboronation: The formation of the boronate anion at higher pH can facilitate base-catalyzed protodeboronation.[3][9][10]

  • Acid-Catalyzed Protodeboronation: Conversely, strongly acidic conditions can also promote protodeboronation through a different mechanism involving protonation.[3]

Therefore, maintaining a generally neutral pH is often recommended for storage, though the optimal pH for a specific reaction will depend on balancing the desired reactivity with the rate of degradation.[11]

Q3: What are the primary degradation pathways I should be aware of?

Understanding the mechanisms of degradation is key to preventing them. The two main pathways, protodeboronation and oxidation, have distinct triggers.

cluster_protodeboronation Protodeboronation cluster_oxidation Oxidation BA Boronic Acid R-B(OH)₂ Prot_Prod Product R-H BA->Prot_Prod C-B Cleavage Oxi_Prod Product R-OH BA->Oxi_Prod C-B Cleavage Factors_P Contributing Factors: - Acidic or Basic pH - Water (Proton Source) - Elevated Temperature Factors_O Contributing Factors: - Reactive Oxygen Species (H₂O₂, O₂) - Metal Contaminants - Light Exposure

Figure 1. Primary degradation pathways of boronic acids in aqueous media.
Q4: How can I monitor the stability of my boronic acid?

Regularly assessing the purity and integrity of your boronic acid is crucial. The most common and effective analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is widely used for quantifying the parent boronic acid and its degradation products. A stability-indicating method that separates all relevant species is essential.[12] Note that on-column degradation can be a challenge; using end-capped columns or aprotic diluents can help mitigate this.[12][13]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and sensitivity, and the mass spectrometer is invaluable for identifying unknown degradation products.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of degradation products (e.g., the R-H proton from protodeboronation). ¹¹B NMR is particularly powerful for observing changes in the boron's chemical environment, directly indicating degradation or complex formation.[12]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving boronic acids.

Problem 1: My Suzuki-Miyaura coupling reaction is giving low yield or failing completely. I suspect my boronic acid is degrading.
Possible Cause Troubleshooting Action & Explanation
Protodeboronation of Boronic Acid Many boronic acids, especially heteroaromatic ones, are prone to rapid protodeboronation under basic coupling conditions.[15][16] Solution: Switch to a protected form of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester.[11][17] These derivatives act as "slow-release" agents, maintaining a very low concentration of the free boronic acid in situ, which minimizes degradation while allowing the cross-coupling to proceed.[15][16]
Poor Quality of Starting Material The boronic acid may have degraded during storage. Solution: Before starting the reaction, verify the purity of your boronic acid using a quick analytical check (e.g., HPLC or NMR). Store all boronic acids under an inert atmosphere (nitrogen or argon), refrigerated, and protected from moisture and light.[9][11]
Suboptimal Reaction Conditions High temperatures and prolonged reaction times can accelerate degradation. Solution: Use a highly active palladium catalyst and ligand system (e.g., a Pd(0) source with a bulky, electron-rich phosphine ligand) to promote rapid catalytic turnover.[9] This allows the desired coupling reaction to outcompete the degradation pathway. If possible, lower the reaction temperature.[9]
Problem 2: I observe an increasing number of impurity peaks when analyzing my boronic acid-containing formulation over time.
Possible Cause Troubleshooting Action & Explanation
Oxidative Degradation The formulation may be exposed to oxygen or contain oxidizing agents. The oxidation of boronic acids to phenols is often a primary degradation route.[5][18] Solution: Prepare buffers with degassed solvents. If compatible with your system, consider adding an antioxidant. Store the formulation under an inert atmosphere and protected from light, which can catalyze oxidation.
Hydrolytic Instability The pH of your formulation may be promoting hydrolysis or protodeboronation. Solution: Conduct a pH stability study. Prepare small batches of your formulation across a range of pH values (e.g., pH 5-8) and monitor the stability over time using HPLC. This will identify the optimal pH for maximum stability.
Excipient Incompatibility An excipient in your formulation could be reacting with the boronic acid. Boronic acids are known to form reversible covalent complexes with diols (e.g., sugars, glycerol).[1] While this is often a stabilization strategy, it can also lead to unexpected adducts. Solution: Analyze the formulation by LC-MS to identify the mass of the impurity peaks. This can help determine if they are adducts with excipients. If an incompatibility is found, consider alternative excipients.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common stabilization and analysis workflows.

Protocol 1: Preparation and Stability Verification of a Boronate Ester

This protocol describes the formation of a pinacol ester, a common strategy to protect boronic acids from degradation.[17]

Objective: To enhance the stability of a boronic acid in solution by converting it to its corresponding pinacol boronate ester.

Materials:

  • Aryl boronic acid (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous toluene or THF

  • Dean-Stark apparatus (for toluene) or molecular sieves (for THF)

  • Rotary evaporator

  • HPLC-UV/MS system

  • NMR spectrometer

Procedure:

  • Ester Formation:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the aryl boronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous toluene.

    • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Alternative (for heat-sensitive compounds): Dissolve the boronic acid and pinacol in anhydrous THF containing activated 4Å molecular sieves and stir at room temperature for 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude pinacol ester can often be used directly or purified by column chromatography on silica gel if necessary.

  • Self-Validation & Stability Check:

    • t=0 Analysis: Dissolve a small amount of the purified pinacol ester in your desired aqueous buffer or solvent system. Immediately analyze this solution by HPLC-MS to establish an initial purity profile (this is your t=0 baseline).

    • Stability Assessment: Store the solution under your intended experimental or storage conditions (e.g., 4°C, protected from light).

    • Re-analyze the solution at set time points (e.g., 24h, 48h, 1 week) using the same HPLC-MS method.

    • Confirmation: Compare the chromatograms over time. A stable boronate ester will show minimal (<2%) degradation or formation of the free boronic acid.

cluster_workflow Boronic Acid Stabilization Workflow Start Unstable Boronic Acid (R-B(OH)₂) Protect React with Diol (e.g., Pinacol) Start->Protect Protection Ester Stable Boronate Ester (e.g., Pinacol Ester) Protect->Ester Use Use in Application (e.g., Suzuki Coupling, Formulation) Ester->Use Stability Release In-situ Release of Active Boronic Acid Use->Release Under Reaction Conditions Product Desired Outcome Release->Product

Figure 2. General workflow for the protection and use of unstable boronic acids.

Part 4: Advanced Topics & Considerations

  • Intramolecular Stabilization: For drug development, designing molecules with built-in stability is a powerful strategy. Research has shown that installing a pendant carboxyl group that can act as an intramolecular ligand for the boron atom can create a "boralactone" structure that is up to 10,000-fold more resistant to oxidation.[4][5][6]

  • Benzoxaboroles: These cyclic boronic esters exhibit high hydrolytic stability compared to their acyclic boronic acid counterparts and are often more water-soluble, making them attractive motifs in medicinal chemistry.[19]

  • Storage of Solid Boronic Acids: Boronic acids are prone to forming cyclic trimeric anhydrides (boroxines) upon dehydration. While this is often reversible in the presence of water, it complicates accurate weighing and analysis. Always store solid boronic acids in a desiccator or under an inert atmosphere to minimize boroxine formation.[20]

By understanding the fundamental chemistry of boronic acids and employing the stabilization and troubleshooting strategies outlined in this guide, you can significantly improve the reliability and success of your research and development efforts.

References

Technical Support Center: Optimizing Reaction Temperature for 1-Chloroisoquinoline-7-boronic acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the reaction temperature in Suzuki-Miyaura coupling reactions involving 1-Chloroisoquinoline-7-boronic acid. Here, we synthesize technical accuracy with field-proven insights to address specific challenges you may encounter during your experiments.

I. Understanding the Core Chemistry: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] The reaction is prized for its versatility and functional group tolerance.[3] However, its success is highly dependent on a careful balance of several parameters, with reaction temperature being a critical variable.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Temperature influences the rate of each of these steps, and its optimization is crucial for maximizing yield and minimizing side reactions.

The Challenge of Aryl Chlorides

Aryl chlorides, such as 1-Chloroisoquinoline, are often less reactive than their bromide or iodide counterparts due to the stronger carbon-chlorine bond.[4][5][6] This necessitates more forcing reaction conditions, including higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the initial oxidative addition step.[1][4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ + Base PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (Ar-R²) RedElim->Product ArylChloride 1-Chloroisoquinoline (Ar-Cl) ArylChloride->OxAdd BoronicAcid Boronic Acid Derivative (R²-B(OR)₂) BoronicAcid->Transmetalation caption Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle. Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->Check_Catalyst Optimize_Catalyst Screen Alternative Catalysts/Ligands (e.g., Buchwald ligands, NHCs) Check_Catalyst->Optimize_Catalyst No Temp_Screen Perform Systematic Temperature Screen (e.g., 80, 100, 120 °C) Check_Catalyst->Temp_Screen Yes Optimize_Catalyst->Temp_Screen High_Temp_Decomp Is there evidence of decomposition at higher temps? Temp_Screen->High_Temp_Decomp Lower_Temp Optimize at a Lower Temperature for a Longer Duration High_Temp_Decomp->Lower_Temp Yes Check_Other_Params Re-evaluate Other Parameters: Base, Solvent, Reagent Purity High_Temp_Decomp->Check_Other_Params No Success Optimized Conditions Achieved Lower_Temp->Success Check_Other_Params->Success

References

overcoming poor solubility of 1-Chloroisoquinoline-7-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloroisoquinoline-7-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile reagent in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Solubility Challenge

This compound is a key building block in medicinal chemistry and materials science, prized for its role in constructing complex molecular architectures.[1][2] Its structure, featuring a rigid isoquinoline backbone, a chloro substituent, and a polar boronic acid group, contributes to its often-observed poor solubility in common organic solvents. This limited solubility can hinder reaction kinetics, complicate purification, and ultimately impact product yields. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my reaction solvent?

A1: The poor solubility of this compound stems from a combination of factors inherent to its molecular structure. The planar and aromatic isoquinoline core can lead to strong intermolecular π-stacking interactions in the solid state. Additionally, the boronic acid moiety is capable of forming intermolecular hydrogen bonds, further stabilizing the crystal lattice and making it difficult for solvent molecules to break it apart. Like many arylboronic acids, it is expected to have limited solubility in non-polar solvents and may require specific polar aprotic solvents for effective dissolution.[1]

Q2: I'm observing decomposition of my boronic acid at higher temperatures. What is happening and how can I prevent it?

A2: The decomposition you are observing is likely protodeboronation, a common side reaction for boronic acids, especially at elevated temperatures.[3][4] In this process, the boronic acid group is replaced by a hydrogen atom, rendering the compound inactive for the desired cross-coupling reaction. To mitigate this, consider the following:

  • Lower the reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[3]

  • Use anhydrous conditions: Moisture can facilitate protodeboronation. Ensure your solvents and reagents are dry.[3]

  • Convert to a more stable derivative: Consider converting the boronic acid to a pinacol ester (BPin) or a MIDA boronate, which are significantly more stable and less prone to protodeboronation.[3][4]

Q3: What are the best starting solvents to try for dissolving this compound for a Suzuki-Miyaura coupling?

A3: For Suzuki-Miyaura reactions involving poorly soluble substrates, a good starting point is a mixture of an aprotic polar solvent and water.[3] Commonly effective solvent systems include:

  • Dioxane/Water

  • Tetrahydrofuran (THF)/Water

  • Dimethylformamide (DMF)

  • Acetonitrile

Highly polar solvents like DMF and DMSO are often effective at dissolving highly functionalized or polar substrates.[1][3] It is crucial to ensure all reaction components are soluble in the chosen solvent system.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to troubleshooting and overcoming solubility issues with this compound.

Initial Assessment of Solubility

Before proceeding with your reaction, it is advisable to perform a small-scale solubility test with your chosen solvent system. This can save significant time and resources.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

G cluster_0 Troubleshooting Solubility Issues A Poor Solubility of this compound Observed B Solvent System Modification A->B Initial Step E Conversion to Boronic Ester (BPin or MIDA) A->E For Persistent Issues C Increase Temperature B->C If still insoluble D Use of Co-solvent or Additive B->D Alternative F Successful Dissolution & Reaction B->F C->D If decomposition occurs C->F G Monitor for Protodeboronation C->G Caution! D->F E->F G cluster_1 Solvent Selection Logic Start Start: Select Solvent System Try_Polar_Aprotic Try Polar Aprotic (Dioxane, THF) +/- H2O Start->Try_Polar_Aprotic Check_All_Soluble Are all reactants soluble? Proceed Proceed with Reaction Check_All_Soluble->Proceed Yes Try_Highly_Polar Try Highly Polar (DMF, DMSO) Check_All_Soluble->Try_Highly_Polar No Consider_Derivatization Consider Derivatization (BPin, MIDA) Check_All_Soluble->Consider_Derivatization Still Insoluble Try_Polar_Aprotic->Check_All_Soluble Try_Highly_Polar->Check_All_Soluble Re-evaluate

References

Technical Support Center: Navigating the Challenges of Copper-Mediated Boronic Acid Degradation in Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving boronic acid-containing molecules. The unique reactivity of boronic acids, while invaluable in many synthetic applications, presents specific challenges in the presence of copper catalysts. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you mitigate substrate degradation and ensure the success of your click conjugations.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of boronic acids in CuAAC reactions.

Q1: Why is my boronic acid-containing compound degrading during my CuAAC reaction?

A1: The primary cause of degradation is the interaction between the catalytically active Copper(I) species and the boronic acid moiety. It is known that Cu(I) can insert into the carbon-boron (C-B) bond, which can lead to undesired coupling or decomposition pathways, a side reaction that competes with the desired azide-alkyne cycloaddition.[1][2] This process, often termed protodeboronation or other degradative pathways, effectively cleaves the boronic acid from your molecule, leading to low yields of the desired product and the formation of impurities.

Q2: Are all boronic acids equally susceptible to copper-mediated degradation?

A2: No, the susceptibility varies. The electronic and steric properties of the boronic acid, including the nature of the substituents on the aromatic ring or alkyl chain, influence its stability.[1] Some boronic acids are significantly more robust in the presence of Cu(I) than others. It is often necessary to empirically determine the stability of your specific substrate under the planned reaction conditions.

Q3: What are the immediate signs of boronic acid degradation in my reaction?

A3: Common indicators include:

  • Low to no yield of the desired triazole product.

  • The appearance of unexpected byproducts in your analytical traces (TLC, LC-MS, NMR).

  • Loss of the starting material containing the boronic acid at a rate faster than the formation of the product.

  • Direct detection of the deboronated analog of your starting material or product.

Q4: Can I use a standard CuAAC protocol for a substrate containing a boronic acid?

A4: While a standard protocol is a good starting point, it often requires optimization. The key is to create conditions that favor the CuAAC catalytic cycle over the C-B bond insertion pathway. This typically involves careful selection of ligands, additives, and reaction parameters to protect the boronic acid moiety.[1]

Troubleshooting Guide: Low Yield & Substrate Degradation

This section provides a structured approach to troubleshooting when you suspect copper-mediated boronic acid degradation is compromising your reaction.

Issue 1: Low Yield of the Desired Triazole Product with Concomitant Loss of Boronic Acid Starting Material

This is the most direct evidence of a competing degradation pathway. The troubleshooting workflow below helps to diagnose and solve the issue.

Troubleshooting Workflow

G cluster_start cluster_diagnosis Diagnosis cluster_optimization Optimization Strategies cluster_alternative Alternative Approaches cluster_end start Start: Low Yield Observed confirm Confirm Degradation: Analyze reaction mixture via LC-MS or NMR for deboronated side products. start->confirm Is degradation suspected? control Run Control Reaction: Incubate boronic acid substrate with Cu(I) source and ligand (no alkyne/azide). confirm->control Confirming mechanism ligand Optimize Ligand: Increase Ligand:Cu ratio (e.g., 5:1). Screen different ligands (e.g., THPTA, TBTA). control->ligand If degradation confirmed order Change Synthetic Order: Perform CuAAC reaction *before* introducing the boronic acid moiety. control->order Alternative strategy additive Use Protective Additive: Add Sodium Fluoride (NaF) to the reaction mixture. ligand->additive conditions Adjust Conditions: Lower reaction temperature. Screen pH (neutral to slightly basic). additive->conditions catalyst Reduce Active Cu(I): Lower catalyst loading. Ensure slow, steady reduction of Cu(II). conditions->catalyst spaac Switch to Copper-Free Chemistry: Utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). catalyst->spaac If degradation persists end End: Successful Conjugation catalyst->end If successful spaac->end order->end

Caption: Troubleshooting workflow for boronic acid degradation.

Detailed Explanations & Protocols

1. The Role of Copper-Stabilizing Ligands

  • Causality: The active Cu(I) catalyst is the species responsible for both the desired click reaction and the undesired boronic acid degradation. Copper-chelating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), play a crucial role in stabilizing the Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II), and accelerating the CuAAC reaction.[3][4] By increasing the rate of the desired reaction, the residence time during which the boronic acid is exposed to potentially degradative Cu(I) species is reduced. A higher ligand-to-copper ratio can further protect the copper center, sterically hindering its interaction with the C-B bond.[5]

  • Protocol: Optimizing Ligand-to-Copper Ratio

    • Prepare stock solutions: 10 mM CuSO₄, 50 mM THPTA, and 100 mM Sodium Ascorbate (freshly prepared).

    • Set up parallel reactions with your azide (1.2 equiv) and alkyne-boronic acid (1.0 equiv).

    • Vary the Ligand:Copper ratio. Maintain a constant CuSO₄ concentration (e.g., 100 µM final concentration) and vary the THPTA concentration to achieve ratios of 2:1, 5:1, and 10:1.

    • Initiate the reactions by adding the sodium ascorbate.

    • Monitor the reactions at set time points (e.g., 15 min, 1 hr, 4 hr) by LC-MS to quantify product formation versus byproduct formation.

2. Protective Additives: The Fluoride Effect

  • Causality: Fluoride ions have been shown to protect certain boronic acids from copper-mediated decomposition.[6] It is proposed that fluoride coordinates to the boron atom, forming a more stable fluoroborate species that is less susceptible to insertion by the Cu(I) catalyst.[1] This protection is not universal and its effectiveness can depend on the specific boronic acid structure.[1]

  • Protocol: Screening for Fluoride Protection

    • To your optimized reaction setup, add a stock solution of Sodium Fluoride (NaF) to a final concentration of 100 mM.

    • Run the reaction alongside a control reaction without NaF.

    • Compare the product yield and extent of degradation between the two conditions using LC-MS or ¹H/¹¹B NMR.

3. Switching to a Copper-Free Click Reaction (SPAAC)

  • Causality: If optimization strategies fail, the most robust solution is to eliminate the source of the degradation: the copper catalyst. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that does not require a metal catalyst.[7][8] It relies on the high reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide, driven by the release of ring strain.[9][10] This method is inherently compatible with sensitive functional groups like boronic acids.

  • Workflow: Implementing SPAAC

    • Synthesize or procure your molecule of interest with either an azide or a strained alkyne (e.g., DBCO) functional group.

    • Synthesize or procure your binding partner with the corresponding reactive handle (strained alkyne or azide).

    • Simply mix the two components in a suitable buffer (e.g., PBS) or organic solvent.

    • The reaction typically proceeds at room temperature without any additives. Monitor by LC-MS for completion.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Cytotoxicity Potential due to copper catalyst[7]High biocompatibility[9]
Boronic Acid Comp. Potential for degradation[1]Excellent compatibility
Kinetics Generally very fast, ligand-acceleratedCan be slower, but newer cyclooctynes have narrowed the gap[7]
Reagents Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO), Azide
Issue 2: Difficulty in Monitoring the Reaction and Identifying Byproducts

Effective troubleshooting requires reliable analytical methods to distinguish starting materials, products, and degradation byproducts.

Analytical Troubleshooting

Q: My LC-MS results are ambiguous. How can I definitively identify the deboronated byproduct?

A: Use a combination of techniques for structural confirmation.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass that can confirm the elemental formula of the byproduct, clearly distinguishing it from the boronic acid-containing starting material or product.

  • ¹¹B NMR Spectroscopy: This is a powerful tool for observing the boron center directly.[11] The disappearance of the boronic acid signal in the ¹¹B NMR spectrum is a definitive indicator of degradation.

  • Spiking Experiment: Synthesize or purchase a small amount of the suspected deboronated compound. "Spike" this standard into your reaction mixture and analyze by HPLC. If the unknown peak in your chromatogram increases in intensity, you have confirmed its identity.

Protocol: Stability-Indicating HPLC Method Development
  • Challenge: Boronic acids can sometimes degrade on the HPLC column itself, particularly on columns with exposed silanol groups.[11]

  • Solution:

    • Column Choice: Use an end-capped C18 column to minimize interaction with free silanols.

    • Mobile Phase: Work at a low pH (e.g., using 0.1% formic acid) to suppress silanol activity.

    • Sample Diluent: Dissolve your sample in an aprotic solvent like acetonitrile immediately before injection to minimize hydrolysis in the vial.[11]

    • Fast Analysis: Use a short column and a fast gradient to reduce the on-column residence time.[11]

Final Recommendations

When working with boronic acids in CuAAC, a proactive approach is best.

  • Initial Stability Test: Before attempting a large-scale click reaction, always perform a small-scale control experiment by exposing your boronic acid substrate to the full catalytic system (CuSO₄, ligand, ascorbate) in the absence of the complementary azide or alkyne. This will quickly reveal any inherent instability.

  • Prioritize Ligand Selection: A robust, water-soluble, and highly stabilizing ligand like THPTA should be your first choice. Always use it in excess (at least 5:1 ligand:copper).[5]

  • Consider the Synthetic Route: If possible, design your synthesis to introduce the boronic acid moiety after the copper-catalyzed click reaction step.[1] This completely circumvents the degradation problem.

  • Embrace Copper-Free Alternatives: For particularly sensitive substrates or for applications in biological systems where copper toxicity is a concern, SPAAC is often the superior and more reliable method.[4][7]

References

Technical Support Center: Managing Steric Hindrance in 1-Chloroisoquinoline-7-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-chloroisoquinoline-7-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a substituted aryl halide, but I am observing very low to no yield of the desired biaryl product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki couplings with sterically hindered substrates like this compound are a common challenge. The steric bulk around th[1]e reactive sites can impede key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Here is a systematic app[1][2]roach to troubleshoot and enhance your reaction yield:

1. Catalyst and Ligand Selection (Most Critical Factor):

Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for sterically demanding substrates. The key is to employ liga[1]nds that are both bulky and electron-rich. These ligands promote the[3] formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl chloride. They also accelerate the [1][2]final reductive elimination step to release the product.

  • Recommended Ligand[3][4]s:

    • Bulky Phosphine Ligands (Buchwald-type): SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered partners.

    • N-Heterocyclic [1]Carbene (NHC) Ligands: These have demonstrated high efficacy, even in the synthesis of highly substituted biaryls.

    • Specialized Lig[1][5]ands: For particularly challenging couplings, consider ligands like BI-DIME or AntPhos, which are specifically designed for sterically demanding reactions.

2. Base Selection:

[6][7]The base plays a crucial role in activating the boronic acid for the transmetalation step. The choice of base can si[1][8]gnificantly influence the reaction rate and overall yield.

  • Recommendations:

    • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The presence of a small a[1]mount of water can sometimes be beneficial with these bases.

    • Stronger Bases:[1] For very hindered systems, a stronger, non-nucleophilic base like potassium tert-butoxide (KOtBu) may be necessary.

**3. Solvent Selection:[1]

The solvent influences the solubility of reactants and the stability of the catalytic species.

  • Recommendations:

    • Aprotic Polar Solvents: Dioxane, THF, and toluene are commonly used and often effective.

    • Biphasic Systems: A mixture of toluene and water can be advantageous, particularly when using inorganic bases like K₃PO₄ or Cs₂CO₃.

4. Temperature and Reaction Time:

Sterically hindered reactions often require higher temperatures and longer reaction times to proceed to completion.

  • Recommendations:

    • Temperature: Start with a temperature around 80-110 °C and monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: The use of a microwave reactor can sometimes dramatically reduce reaction times and improve yields for sluggish couplings.

Visualizing the Impact[9] of Ligand Choice:

G cluster_0 Catalytic Cycle with Small Ligand cluster_1 Catalytic Cycle with Bulky Ligand Slow_OA Slow Oxidative Addition Slow_RE Slow Reductive Elimination Slow_OA->Slow_RE Low_Yield Low Yield Slow_RE->Low_Yield Small_Ligand Small Ligand (e.g., PPh3) Small_Ligand->Slow_OA Fast_OA Facilitated Oxidative Addition Fast_RE Accelerated Reductive Elimination Fast_OA->Fast_RE High_Yield High Yield Fast_RE->High_Yield Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Fast_OA G Start Low Yield or Side Products Screen_Ligands Screen Ligands (e.g., XPhos, SPhos, NHC) Start->Screen_Ligands Screen_Bases Screen Bases (K3PO4, Cs2CO3, KOtBu) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, THF/H2O) Screen_Bases->Screen_Solvents Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvents->Optimize_Temp Optimized_Conditions Optimized Conditions Optimize_Temp->Optimized_Conditions

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-Chloroisoquinoline-7-boronic acid. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with palladium catalyst deactivation when using this specific and often challenging substrate combination. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues observed during the coupling of 1-chloroisoquinoline with 7-boronic acid derivatives.

Q1: My reaction has stalled, showing little to no conversion of the 1-chloroisoquinoline. What are the primary causes?

A1: Stalled or failed reactions with this substrate combination often point directly to catalyst deactivation. The primary culprits are multifaceted and involve both coupling partners:

  • Catalyst Poisoning by the Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom in the isoquinoline ring can strongly coordinate to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Chlorine (C-Cl) bond on the electron-deficient isoquinoline ring is strong and can be challenging to break. The oxidative addition step, where the palladium(0) catalyst inserts into this bond, is often the rate-limiting step and requires a highly active catalyst.[1][3]

  • Boronic Acid Instability (Protodeboronation): Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This depletes the nucleophilic partner and halts the reaction.

  • Poor Reagent Quality: The purity of the boronic acid is paramount. Impurities can act as catalyst poisons or engage in side reactions that consume the catalyst.[6][7]

Q2: My reaction mixture turned black almost immediately after adding the reagents. What is happening and how can I prevent it?

A2: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, inactive palladium metal nanoparticles.[1][8] Its formation is a clear visual indicator of rapid catalyst decomposition. Here’s how to address it:

  • Use Appropriate Ligands: This is the most critical factor. For challenging heteroaryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][9] These ligands stabilize the active Pd(0) species, promote the difficult oxidative addition, and sterically shield the metal center from aggregating or being poisoned by the isoquinoline nitrogen.[1][10]

  • Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][11] Any oxygen present can oxidize Pd(0) to inactive Pd(II) oxides or promote the formation of palladium black. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is mandatory.[12]

  • Control Temperature: High temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q3: I suspect my this compound is the problem. How can I assess its quality and what can I do to mitigate instability?

A3: The stability and purity of your boronic acid are crucial for success.[6][7]

  • Assess Purity: Check the certificate of analysis from your supplier. If in doubt, purity can be assessed by NMR or by observing the melting point. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which can affect stoichiometry and reactivity.

  • Prevent Protodeboronation: This side reaction is often base-catalyzed and accelerated by water.[4][5]

    • Choice of Base: Consider using a milder base like potassium fluoride (KF) or cesium fluoride (CsF) instead of strong hydroxides or carbonates, which can aggressively promote protodeboronation.[13][14]

    • Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[15][16] These esters often release the active boronic acid slowly under the reaction conditions, minimizing its concentration and thus its rate of degradation.[17]

    • Anhydrous Conditions: While many Suzuki couplings use aqueous base, for sensitive boronic acids, switching to anhydrous conditions with a base like K3PO4 can sometimes suppress protodeboronation. Note that even "anhydrous" K3PO4 couplings may require a trace of water to function effectively.[18]

Q4: I am observing the formation of a side product that appears to be isoquinoline (the protodeboronated starting material). What specific adjustments should I make?

A4: The formation of isoquinoline is a definitive sign of protodeboronation.[4] This indicates that the desired transmetalation step is slower than the undesired C-B bond cleavage.

  • Accelerate the Catalytic Cycle: The goal is to make the Suzuki coupling outcompete the decomposition pathway.

    • Ligand Choice: Use highly active, electron-rich ligands (e.g., SPhos, RuPhos) that accelerate both oxidative addition and reductive elimination, thereby speeding up the entire catalytic cycle.[9][13]

    • Palladium Precatalyst: Use a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed for rapid and clean generation of the active LPd(0) species, ensuring the catalytic cycle starts efficiently.[19]

  • Modify the Boron Species: As mentioned in Q3, using a more stable boronate ester is a key strategy to prevent this side reaction.[15]

In-Depth Analysis & Experimental Protocols

Understanding the Deactivation Pathways

The challenges in this specific coupling arise from a "perfect storm" of substrate properties. The 1-chloroisoquinoline is an electron-deficient heteroaryl chloride, making oxidative addition difficult. Simultaneously, its nitrogen atom acts as a potent ligand, poisoning the catalyst. The this compound is a heteroaromatic boronic acid, which is inherently more prone to decomposition than simple aryl boronic acids.

cluster_cycle Suzuki Catalytic Cycle cluster_deactivation Deactivation Pathways Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition Pd(0)L2->OA 1-Chloroisoquinoline Poisoning N-Coordination (Catalyst Poisoning) Pd(0)L2->Poisoning Isoquinoline N Decomposition Pd Black (Decomposition) Pd(0)L2->Decomposition O2, Heat TM Transmetalation OA->TM Boronate OA->Poisoning RE Reductive Elimination TM->RE Protodeboronation Protodeboronation of Boronic Acid TM->Protodeboronation Base, H2O RE->Pd(0)L2 Product Coupled Product RE->Product

Caption: Key deactivation pathways interrupting the Suzuki catalytic cycle.

Recommended Starting Protocol for Difficult Coupling

This protocol is designed as a robust starting point to maximize success and minimize deactivation.

Reagents & Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • 1-Chloroisoquinoline (1.0 equiv)

  • This compound pinacol ester (1.2 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Flask Preparation: To the oven-dried Schlenk flask, add the 1-chloroisoquinoline, the boronic acid pinacol ester, the XPhos Pd G3 precatalyst, the additional XPhos ligand, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at a moderate speed and heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand may be considered, but this often indicates a more fundamental issue.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues systematically.

start Reaction Failure: Low Conversion / Stalled black Is the mixture black? start->black proto Is protodeboronated starting material observed? black->proto No sol_black Improve Catalyst Stability: 1. Use bulky, e--rich ligand (SPhos, XPhos). 2. Use G3/G4 precatalyst. 3. Ensure rigorous inert atmosphere. 4. Lower reaction temperature. black->sol_black Yes sol_proto Prevent Boronic Acid Decomposition: 1. Switch to boronate ester (Bpin). 2. Use milder base (CsF, KF). 3. Screen anhydrous solvents. 4. Use more active catalyst system to accelerate coupling. proto->sol_proto Yes sol_general General Optimization: 1. Verify reagent purity. 2. Screen different solvents/bases. 3. Increase catalyst loading slightly (e.g., to 3-5 mol%). proto->sol_general No

Caption: A logical workflow for troubleshooting failed reactions.

Quantitative Data Summary

The choice of ligand, base, and solvent is critical. The following table provides a summary of conditions often employed for challenging heteroaryl chloride Suzuki couplings.

ParameterRecommended ChoiceRationale & Notes
Palladium Source Buchwald Precatalysts (G3/G4)Ensures efficient and rapid formation of the active Pd(0) catalyst, minimizing side reactions during induction period.
Ligand Buchwald-type biarylphosphines (SPhos, XPhos, RuPhos)Bulky, electron-rich ligands that accelerate oxidative addition and stabilize the catalyst against decomposition and poisoning.[1][9]
Boron Reagent Pinacol Ester (Bpin)More stable to protodeboronation than the free boronic acid.[15][17]
Base K₃PO₄, Cs₂CO₃, CsFStrong, non-nucleophilic bases are often effective. Fluoride bases can be particularly good at minimizing protodeboronation.[13]
Solvent Dioxane, Toluene, CPMEAnhydrous, ethereal, or aromatic solvents are standard. Must be rigorously degassed.
Temperature 80 - 110 °CHigh enough to promote the reaction but low enough to minimize thermal decomposition of the catalyst.[1]

References

Validation & Comparative

A Researcher's Guide to the Spectroscopic Analysis of 1-Chloroisoquinoline-7-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

However, the very features that make arylboronic acids so useful in synthesis also present unique challenges for their analytical characterization.[5] They are prone to dehydration, forming cyclic trimers known as boroxines, and their reactivity can be highly sensitive to pH.[6][7] This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust analysis of 1-Chloroisoquinoline-7-boronic acid. We will compare its analytical behavior to that of its more stable synthetic alternative, the pinacol boronate ester, and provide field-proven protocols to ensure accurate and reproducible characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Purity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for unambiguous characterization.

The Causality of Solvent Choice

The choice of deuterated solvent is critical. While CDCl₃ is common, protic solvents like DMSO-d₆ or MeOD are often superior for boronic acids. This is because the acidic B-OH protons are exchangeable and often appear as a broad singlet that can be confirmed by a D₂O exchange experiment. DMSO-d₆ is particularly effective at solubilizing the compound and minimizing the formation of boroxine anhydrides through competitive hydrogen bonding.

¹H and ¹³C NMR: Assigning the Aromatic Scaffold

The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of doublets and doublets of doublets, characteristic of the substituted isoquinoline ring system.[8] The electron-withdrawing nature of the chlorine atom at C-1 and the boronic acid group at C-7 will deshield adjacent protons, causing them to appear at a lower field (higher ppm).[9]

Similarly, the ¹³C NMR spectrum will display nine distinct signals for the aromatic carbons. The carbons directly attached to the electronegative chlorine (C-1) and the boron atom (C-7) will exhibit characteristic chemical shifts.[10]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-3 ~8.4 - 8.6 d ~143 - 145
H-4 ~7.8 - 8.0 d ~122 - 124
H-5 ~8.3 - 8.5 d ~128 - 130
H-6 ~7.7 - 7.9 dd ~130 - 132
H-8 ~8.1 - 8.3 s ~135 - 137
B(OH)₂ ~8.2 (broad s) s (exchangeable) -
C-1 - - ~152 - 154
C-4a - - ~138 - 140
C-7 - - ~130 (broad)
C-8a - - ~127 - 129

Note: Predictions are based on established substituent effects on the isoquinoline scaffold.[8][9] The signal for C-7 is often broadened due to quadrupolar relaxation from the adjacent boron nucleus.

¹¹B NMR: A Direct Probe of Boron Chemistry

¹¹B NMR is a powerful, albeit less common, technique that provides direct insight into the chemical environment of the boron atom.[11] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron center.[12][13]

  • sp² Hybridized Boron: In neutral boronic acids (trigonal planar), the ¹¹B nucleus is relatively deshielded and resonates in the range of δ +28 to +33 ppm .[12] This peak is typically broad due to efficient quadrupolar relaxation.

  • sp³ Hybridized Boron: When the boronic acid is complexed with a Lewis base (like a diol or hydroxide), it becomes tetrahedral and sp³ hybridized. This increased electron density shields the boron nucleus, causing a significant upfield shift to δ +2 to +9 ppm .[11][14]

This phenomenon is crucial for monitoring reactions and stability. For instance, dissolving the boronic acid in a basic solution (e.g., NaOD in D₂O) will shift the equilibrium towards the anionic boronate species, which can be directly observed by the upfield shift in the ¹¹B NMR spectrum.[7]

II. Comparative Analysis: Boronic Acid vs. Boronate Ester

In synthesis, boronic acids are frequently converted to more stable boronate esters, such as pinacol esters, to improve shelf-life and simplify purification.[5][15] This derivatization has a predictable impact on the analytical data, providing a key point of comparison.

Alternative Analyte: 1-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Table 2: Analytical Comparison of this compound and its Pinacol Ester

Analytical Technique This compound 1-Chloro-7-(pinacol)isoquinoline Rationale for Difference
¹H NMR Broad B(OH)₂ signal (~8.2 ppm), exchangeable with D₂O. Sharp singlet for 12 equivalent methyl protons of the pinacol group (~1.3-1.4 ppm). Absence of B(OH)₂ signal. The pinacol group provides a distinct, high-intensity signal, confirming ester formation.
¹¹B NMR Broad signal at ~δ +30 ppm (sp² Boron).[12] Sharper signal also at ~δ +30 ppm (sp² Boron).[16] Both are tricoordinate boronic species. The ester's more symmetric environment can lead to a sharper signal.
Mass Spec (ESI+) Prone to dehydration [M+H-H₂O]⁺ and boroxine formation. Stable molecular ion [M+H]⁺ observed. Less prone to in-source reactions. The pinacol ester protects the boronic acid moiety from dehydration and oligomerization.[17]

| Stability | Moderate. Can dehydrate upon storage or heating to form boroxines.[5] | High. Generally stable to chromatography and long-term storage.[15] | Steric hindrance and the lack of acidic protons on the boron moiety prevent dehydration. |

III. Mass Spectrometry: Navigating the Challenges of Boronic Acids

Mass spectrometry (MS) is essential for confirming molecular weight and investigating fragmentation pathways. However, the analysis of boronic acids is notoriously challenging due to their propensity to form cyclic boroxine trimers through intermolecular dehydration, especially under thermal stress (e.g., in a GC injector or with certain ionization sources).[6][17]

Choosing the Right Ionization Technique

The key to successful MS analysis is to use a soft ionization technique that minimizes in-source degradation and dehydration.

  • Electrospray Ionization (ESI): This is the preferred method for boronic acids.[18][19] It is a soft technique coupled with liquid chromatography (LC-MS), which allows for analysis at ambient temperature, significantly reducing boroxine formation.[20]

    • Positive Mode (ESI+): Typically shows the protonated molecular ion [M+H]⁺. Adducts with solvents (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) may also be observed.[6]

    • Negative Mode (ESI-): Can be very effective, showing the deprotonated molecular ion [M-H]⁻.[20] This mode often yields cleaner spectra with fewer adducts.

  • Electron Ionization (EI): Generally unsuitable for direct analysis. The high energy of EI, typically used in Gas Chromatography-Mass Spectrometry (GC-MS), causes extensive fragmentation and dehydration, often making the molecular ion unobservable.[6] If GC-MS is necessary, derivatization of the boronic acid (e.g., silylation) is mandatory to increase volatility and stability.[21]

Expected Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer will be dictated by the isoquinoline core.[22][23] The C-B bond is relatively weak and can cleave, but the most characteristic fragments arise from the heterocyclic ring.

Fragmentation parent [M+H]⁺ m/z 208.0 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 190.0 parent->frag1 - H₂O frag2 Loss of B(OH)₂ [C₉H₇ClN]⁺ m/z 164.0 parent->frag2 - B(OH)₂ frag3 Loss of Cl [C₉H₇BNO₂]⁺ m/z 172.0 parent->frag3 - Cl frag4 Loss of HCN from m/z 164 [C₈H₅Cl]⁺ m/z 137.0 frag2->frag4 - HCN

Table 3: Key Ions in High-Resolution ESI-MS

Ion Formula Description Calculated m/z (Positive Mode) Calculated m/z (Negative Mode)
C₉H₈BClNO₂⁺ [M+H]⁺ 208.0331 -
C₉H₆BClNO₂⁻ [M-H]⁻ - 206.0186
C₉H₆BClNO⁺ [M+H-H₂O]⁺ 190.0225 -
C₉H₇ClN⁺ [M+H-B(OH)₃]⁺ 164.0262 -

Note: Calculated m/z values are for the most abundant isotopes (¹¹B, ³⁵Cl).

IV. Experimental Protocols

Trustworthy data originates from robust, well-defined protocols. The following are recommended starting points for the analysis of this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆. Vortex briefly to dissolve. Rationale: DMSO-d₆ effectively solubilizes the analyte and suppresses boroxine formation.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum on a ≥400 MHz spectrometer. Note the integration and multiplicity of all signals.

  • D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance or significant attenuation of the broad singlet around 8.2 ppm confirms its assignment as the B(OH)₂ protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be needed to observe the broadened C-7 signal.

  • ¹¹B NMR Acquisition: Using a broadband probe, acquire the ¹¹B spectrum. Use a boron-free NMR tube (e.g., quartz) for quantitative work, although a standard borosilicate tube is sufficient for routine identification. Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition. Rationale: Dilution prevents detector saturation and minimizes the potential for aggregation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[20]

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Acidification improves peak shape and ionization efficiency in positive mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Acquire data in both positive and negative modes in separate runs for comprehensive analysis.

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Capillary Voltage: 3.5-4.5 kV; Desolvation Temperature: 350-450 °C; Nebulizer Gas: Nitrogen. Optimize source parameters to minimize fragmentation and adduct formation.[22]

Workflow

Conclusion

The comprehensive analysis of this compound requires a synergistic application of NMR and mass spectrometry. While ¹H and ¹³C NMR define the carbon-hydrogen framework, ¹¹B NMR provides a direct and sensitive probe into the integrity and reactivity of the boronic acid moiety itself. Mass spectrometry, particularly LC-ESI-MS, is indispensable for molecular weight confirmation but must be approached with a strategy that mitigates the inherent instability of boronic acids. By understanding the potential pitfalls, such as boroxine formation, and comparing the data to stable alternatives like pinacol esters, researchers can confidently characterize these powerful synthetic building blocks, ensuring the integrity of their subsequent research and development efforts.

References

A Comparative Guide to the Reactivity of 1-Chloroisoquinoline-7-boronic Acid and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoquinoline Boronic Acids in Modern Synthesis

The isoquinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives are central to the development of novel therapeutic agents, including enzyme inhibitors and bioactive compounds for drug discovery.[2][3] The ability to functionalize this heterocycle with precision is paramount. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

This guide focuses on a key class of building blocks for these transformations: chloroisoquinoline boronic acids. Specifically, we will provide an in-depth analysis of the reactivity of 1-Chloroisoquinoline-7-boronic acid , comparing it objectively with its structural isomers. For researchers in drug development and synthetic chemistry, understanding the subtle yet critical differences in reactivity between these isomers is essential for reaction optimization, catalyst selection, and the rational design of synthetic routes.

The position of the chloro and boronic acid substituents on the isoquinoline ring system dramatically influences the molecule's electronic properties, steric profile, and interaction with the palladium catalyst. This guide will dissect these factors, providing field-proven insights and supporting experimental frameworks to empower scientists to make informed decisions in their synthetic endeavors.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To understand the reactivity differences between isomers, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a Palladium(0) species, consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] The efficiency of each step is highly dependent on the structure of the substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(X)L₂ (Palladacycle) OxAdd->PdII_Complex Ar-X Transmetalation Transmetalation PdII_Diorgano Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_Diorgano Ar'-B(OH)₃⁻ PdII_Diorgano->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product Catalyst_Regen Catalyst Regeneration ArX 1-Cl-Isoquinoline ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation

Figure 1: The Suzuki-Miyaura cross-coupling catalytic cycle.

The rate-determining step can vary, but it is often either the oxidative addition of the aryl halide to the Pd(0) center or the transmetalation step involving the organoboron species.[6] The reactivity of the chloroisoquinoline isomers is therefore a direct consequence of how their structure impacts these key steps.

Key Factors Governing Isomer Reactivity

The reactivity of a given chloroisoquinoline boronic acid isomer in a Suzuki-Miyaura coupling is not arbitrary. It is dictated by a combination of predictable stereoelectronic effects.[7]

Electronic Effects: The Push and Pull of Electrons

The distribution of electron density across the isoquinoline ring system is the primary driver of reactivity. Two key features are at play:

  • Inductive and Mesomeric Effects of the Chlorine Atom: A chlorine atom is electronegative and withdraws electron density through the sigma bond (inductive effect, -I). This effect is strongest at the carbon to which it is attached (the ipso-carbon) and diminishes with distance. A lower electron density at the C-Cl bond generally facilitates the oxidative addition step, making the bond more susceptible to cleavage by the electron-rich Pd(0) catalyst.[5]

  • The Influence of the Ring Nitrogen: The nitrogen atom in the isoquinoline ring is electron-withdrawing, deactivating the pyridine portion of the heterocycle towards electrophilic attack but also influencing the reactivity of substituents.[1] Crucially, the nitrogen's lone pair can coordinate to the palladium catalyst. This can be a double-edged sword: while necessary for some catalytic systems, strong, inhibitory binding can sequester the catalyst and shut down the reaction.[8][9] This is particularly problematic for N-rich heterocycles.[10][11]

Steric Hindrance: A Matter of Access

The physical space occupied by atoms around the reactive centers—the C-Cl and C-B(OH)₂ bonds—can significantly impede the reaction.

  • Hindrance at the C-Cl Bond: Bulky groups adjacent to the chlorine atom can block the approach of the large palladium-ligand complex, slowing or preventing oxidative addition.

  • Hindrance at the Boronic Acid: Similarly, substituents near the boronic acid group can interfere with its activation by the base and subsequent transmetalation to the palladium center.[12] Ortho-substituted arylboronic acids are known to react more sluggishly.[12]

Comparative Reactivity Analysis: this compound vs. Its Isomers

Let's apply these principles to compare the target molecule with its key isomers. For this analysis, we will focus on isomers where the chlorine is at the C1 position, as this is a common and synthetically accessible substitution pattern.[13][14]

Figure 2: Stereoelectronic factors influencing the reactivity of 1-chloroisoquinoline boronic acid isomers.

This compound (The Benchmark)[15]
  • Electronic Profile: The chlorine at C1 is adjacent to the electron-withdrawing nitrogen, making the C1-Cl bond electron-deficient and highly activated for oxidative addition. The boronic acid at C7 is on the carbocyclic (benzene) ring, electronically insulated from the direct influence of the ring nitrogen.

  • Steric Profile: The C7 position is sterically unencumbered. Both the boronic acid group and the adjacent C-H bond are accessible, facilitating both transmetalation and subsequent reductive elimination.

  • Catalyst Interaction: The spatial separation of the C1-Cl bond, the C7-boronic acid, and the nitrogen atom makes it unlikely for the substrate to form a stable, inhibitory chelate complex with the palladium catalyst.

  • Predicted Reactivity: High. This isomer is expected to be an excellent substrate for Suzuki-Miyaura coupling due to its favorable combination of an activated C-Cl bond and a sterically accessible, electronically "neutral" boronic acid group.

1-Chloroisoquinoline-8-boronic Acid[3]
  • Electronic Profile: The electronic activation of the C1-Cl bond is identical to the 7-isomer.

  • Steric Profile: This is the key differentiating factor. The boronic acid at C8 is subject to significant steric hindrance from the "peri" hydrogen at the C1 position. This congestion can hinder the approach of the base required for boronate formation and the subsequent transmetalation step.[3]

  • Catalyst Interaction: The proximity of the nitrogen atom and the C8-boronic acid group could potentially facilitate the formation of a five-membered palladacycle intermediate during the catalytic cycle, which might alter the reaction pathway or rate. However, the initial steric clash is the more dominant effect.

  • Predicted Reactivity: Low to Moderate. The significant steric hindrance at the C8 position is expected to dramatically reduce the reaction rate compared to the 7-isomer. Specialized, less bulky catalysts or more forcing conditions may be required to achieve good yields.

1-Chloroisoquinoline-6-boronic Acid[16]
  • Electronic Profile: Very similar to the 7-isomer. The boronic acid is on the carbocyclic ring and is not strongly influenced by the nitrogen atom.

  • Steric Profile: Like the C7 position, the C6 position is sterically accessible with minimal hindrance.

  • Catalyst Interaction: Similar to the 7-isomer, inhibitory chelation is not a primary concern.

  • Predicted Reactivity: High. This isomer is expected to exhibit reactivity very similar to this compound. Minor differences in reaction kinetics might be observable but are unlikely to be synthetically limiting.

1-Chloroisoquinoline-5-boronic Acid
  • Electronic Profile: The electronic properties of the reactive sites are broadly similar to the other carbocyclic isomers.

  • Steric Profile: The C5 position experiences more steric interaction from the "bay region" created by the fused ring system compared to the C6 or C7 positions. This can create a more congested environment around the boronic acid.

  • Catalyst Interaction: The geometry of the 1,5-substitution pattern brings the nitrogen and boronic acid groups into a spatial arrangement that could favor coordination with the palladium center, potentially leading to catalyst inhibition.

  • Predicted Reactivity: Moderate. The combination of increased steric hindrance and the potential for catalyst inhibition suggests this isomer would be less reactive than the 6- and 7-isomers, but likely more reactive than the sterically demanding 8-isomer.

Quantitative Comparison Summary

The following table summarizes the predicted relative reactivity based on the analysis of stereoelectronic effects. The reactivity is ranked on a qualitative scale where '++++' indicates the highest expected reaction rate and yield under standard conditions.

IsomerKey Steric FactorKey Electronic FactorPotential for N-Pd InhibitionPredicted Relative Reactivity
1-Chloro-7-boronic acid Low hindrance at C7C1-Cl activated by NLow++++
1-Chloro-6-boronic acid Low hindrance at C6C1-Cl activated by NLow++++
1-Chloro-5-boronic acid Moderate hindrance at C5C1-Cl activated by NModerate++
1-Chloro-8-boronic acid High 'peri' hindrance at C8C1-Cl activated by NModerate+

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity trends, a standardized parallel experiment is essential. The following protocol is designed to provide a robust comparison of the isomers under identical conditions.

Objective: To determine the relative reaction rates and final yields for the Suzuki-Miyaura coupling of various 1-chloroisoquinoline boronic acid isomers with a common coupling partner.

Materials:

  • This compound

  • 1-Chloroisoquinoline-8-boronic acid

  • 1-Chloroisoquinoline-6-boronic acid

  • (4-methoxyphenyl)boronic acid (as the coupling partner)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Dodecane (internal standard for GC analysis)

Experimental Workflow:

Figure 3: Workflow for comparative kinetic analysis.

Step-by-Step Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial, add Pd(OAc)₂ (1.5 mol%) and SPhos (3.0 mol%). Add a portion of the total 1,4-dioxane, stir for 15 minutes to form the active Pd(0) pre-catalyst.

  • Reaction Setup: In separate, identical reaction vessels equipped with stir bars, add the respective 1-chloroisoquinoline boronic acid isomer (1.0 eq, e.g., 0.5 mmol).

  • Reagent Addition: To each vessel, add (4-methoxyphenyl)boronic acid (1.2 eq), K₃PO₄ (2.0 eq), and the internal standard, dodecane (~0.2 eq).

  • Initiation: Add the remaining 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to each vessel. Finally, add the pre-catalyst solution to each vessel simultaneously (if possible) or in rapid succession to start the reactions.

  • Reaction Conditions: Seal the vessels and heat to a constant temperature (e.g., 80 °C) with vigorous stirring.

  • Time-Point Analysis: At specified intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Sample Preparation: Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water. Vortex, and pass the organic layer through a small plug of silica gel to remove baseline palladium and salts.

  • Analysis: Analyze the prepared sample by GC-MS or HPLC to determine the ratio of starting material to product relative to the internal standard.

  • Data Interpretation: Plot the percentage conversion against time for each isomer. The initial slope of this curve is proportional to the initial reaction rate, providing a direct measure of reactivity. The final time point will give the comparative yield.

This self-validating system ensures that any observed differences in reaction rate or yield are directly attributable to the structure of the isomer, as all other variables are held constant.

Conclusion

The reactivity of chloroisoquinoline boronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic activation, steric accessibility, and catalyst-substrate interactions. Our analysis concludes that This compound represents a highly reactive and synthetically useful building block. Its favorable stereoelectronic profile—characterized by an activated C1-Cl bond and a sterically unencumbered boronic acid at C7—positions it as a superior substrate compared to its 5- and 8-isomers. The 6-isomer is predicted to have nearly identical high reactivity.

The markedly lower predicted reactivity of the 8-isomer underscores the critical impact of steric hindrance in synthetic design. For researchers and drug development professionals, this understanding is not merely academic; it directly informs the selection of building blocks, the design of reaction conditions, and ultimately, the efficiency and success of complex synthetic campaigns. The provided experimental framework offers a reliable method for empirically confirming these principles and for evaluating new isomers in the future.

References

A Comparative Guide to HPLC Methods for Purity Analysis of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 1-Chloroisoquinoline-7-boronic acid is paramount. This heterocyclic boronic acid is a valuable building block in medicinal chemistry, and its impurity profile can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method development, optimization, and the rationale behind experimental choices.

The purity analysis of boronic acids by reversed-phase HPLC (RP-HPLC) presents unique challenges. Boronic acids are polar compounds, which can lead to poor retention on traditional C18 columns.[1] Furthermore, they can exist in equilibrium with their cyclic anhydrides (boroxines), potentially complicating chromatographic analysis. This guide will explore robust HPLC strategies to overcome these challenges and ensure accurate and reliable purity determination.

The Criticality of Purity Analysis in Drug Development

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2][3] The ICH Q3A guideline, for instance, mandates the reporting, identification, and qualification of impurities at specific thresholds.[2][4] An impurity level as low as 0.05% may require structural identification, underscoring the need for highly sensitive and specific analytical methods.[2]

Comparison of Reversed-Phase HPLC Methods

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness. However, successful application to polar molecules like this compound requires careful selection of the stationary phase and mobile phase conditions.

Method 1: Conventional C18 with Acidic Mobile Phase

A common starting point for the analysis of small organic molecules is a conventional C18 column with an acidic mobile phase. The low pH suppresses the ionization of the boronic acid group, theoretically increasing its retention on the nonpolar stationary phase.

Rationale: The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase protonates the silanol groups on the silica-based stationary phase, reducing peak tailing.[5] It also ensures the analyte is in a single, non-ionized form.

Challenges: Despite the acidic mobile phase, the inherent polarity of this compound can still result in insufficient retention on a standard C18 column, with the main peak eluting close to the solvent front. This can compromise the resolution from polar impurities.

Method 2: C18 with Low Silanol Activity

To address the challenges of polar analytes and potential on-column interactions, columns with low silanol activity are a superior choice. The free silanol groups on the surface of conventional silica-based columns can act as nucleophiles, potentially promoting the degradation of sensitive analytes like boronic acid pinacol esters to their corresponding boronic acids.[6] While this compound is already a boronic acid, minimizing unwanted column interactions is crucial for symmetrical peak shapes and reproducible results.

Rationale: Columns with end-capping or those based on a hybrid particle technology (e.g., Waters XTerra MS C18) have a significantly reduced number of accessible silanol groups.[6][7] This leads to improved peak shape and reduced on-column degradation for sensitive compounds.[6]

Method 3: Polar-Embedded and Mixed-Mode Stationary Phases

For highly polar analytes that are poorly retained on conventional C18 columns, polar-embedded or mixed-mode stationary phases offer enhanced retention.

Rationale: Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This allows for better interaction with polar analytes and also makes the stationary phase more resistant to "pore dewetting" when using highly aqueous mobile phases. Mixed-mode columns, such as the Primesep P, combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms.[8] The Primesep P column, for example, has an aromatic fragment that can provide pi-pi interactions with aromatic boronic acids.[8]

Data Presentation: Comparison of HPLC Conditions

ParameterMethod 1: Conventional C18Method 2: C18 with Low Silanol ActivityMethod 3: Mixed-Mode Chromatography
Stationary Phase Standard C18, 5 µmWaters XTerra MS C18, 5 µm[6][7]Primesep P, 5 µm[8]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B over 20 min5-95% B over 20 minGradient tailored to analyte
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 270 nm[8]UV at 270 nmUV at 270 nm
Expected Retention LowModerateHigh
Peak Shape Potential for tailingSymmetricalSymmetrical

Experimental Workflows

The following diagrams illustrate the general workflows for the compared HPLC methods.

HPLC_Workflow_Method_1 cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Conventional C18) cluster_data Data Analysis s_prep Prepare Sample in Diluent (e.g., Acetonitrile/Water) inject Inject Sample s_prep->inject mp_prep Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) separate Isocratic/Gradient Elution on Conventional C18 Column mp_prep->separate inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities (Area %) integrate->quantify

Caption: Workflow for Purity Analysis using a Conventional C18 Column.

HPLC_Workflow_Method_2 cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Low Silanol Activity C18) cluster_data Data Analysis s_prep Prepare Sample in Diluent (e.g., Acetonitrile/Water) inject Inject Sample s_prep->inject mp_prep Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) separate Isocratic/Gradient Elution on Low Silanol Activity C18 Column mp_prep->separate inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities (Area %) integrate->quantify

Caption: Workflow for Purity Analysis using a Low Silanol Activity C18 Column.

HPLC_Workflow_Method_3 cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis (Mixed-Mode) cluster_data Data Analysis s_prep Prepare Sample in Diluent (e.g., Acetonitrile/Water) inject Inject Sample s_prep->inject mp_prep Prepare Mobile Phases (e.g., A: Water, B: Acetonitrile with appropriate buffer) separate Isocratic/Gradient Elution on Mixed-Mode Column mp_prep->separate inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities (Area %) integrate->quantify

Caption: Workflow for Purity Analysis using a Mixed-Mode Column.

Experimental Protocols

Below are detailed, step-by-step methodologies for the compared HPLC methods.

Protocol 1: Purity Analysis using a C18 Column with Low Silanol Activity

This protocol is recommended as a starting point for robust purity analysis of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

    • Chromatographic data system (CDS) for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm (or equivalent column with low silanol activity).[6][7]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor).

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area normalization method (Area %).

    • Report any impurity exceeding the reporting threshold as defined by ICH guidelines.[2]

Conclusion

The purity analysis of this compound by HPLC requires careful method development to address its polar nature. While a conventional C18 column with an acidic mobile phase may provide initial results, a more robust and reliable method is achieved using a stationary phase with low silanol activity, such as the Waters XTerra MS C18. This approach minimizes undesirable column interactions and leads to improved peak shape and reproducibility. For even greater retention of this polar analyte, mixed-mode chromatography presents a powerful alternative. By understanding the principles behind these methods and following the detailed protocols, researchers can confidently and accurately assess the purity of this critical building block, ensuring the quality and integrity of their drug development programs.

References

A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of 1-Chloroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a cornerstone of molecular design. Its presence in a multitude of biologically active compounds makes the development of efficient synthetic methodologies for its functionalization a critical endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a premier tool for forging C-C bonds, yet its application to challenging substrates like 1-chloroisoquinoline presents significant hurdles.

This guide provides a comparative analysis of palladium ligands for the coupling of 1-chloroisoquinoline with boronic acids. While direct, head-to-head comparative data for the precise coupling with 1-chloroisoquinoline-7-boronic acid is not extensively documented in a single source, this document synthesizes findings from closely analogous systems—primarily the coupling of other 1-chloroisoquinolines and related chloro-N-heterocycles. This approach, grounded in established reactivity principles, offers an authoritative framework for ligand selection and protocol optimization.

The Core Challenge: Activating the C1-Cl Bond

The primary obstacle in the Suzuki-Miyaura coupling of 1-chloroisoquinoline is the inertness of the carbon-chlorine bond. Compared to their bromide and iodide counterparts, aryl chlorides possess a stronger C-Cl bond, which makes the initial, and often rate-determining, oxidative addition step of the catalytic cycle energetically demanding.[1][2] The electron-rich nature of the isoquinoline ring system can further deactivate the C-Cl bond towards reaction with the palladium(0) catalyst.

Success, therefore, hinges on the selection of a ligand that can transform a sluggish palladium catalyst into a highly reactive species capable of cleaving this robust bond. The ideal ligand must be both sterically bulky and highly electron-donating.

  • Steric Bulk: Promotes the formation of a coordinatively unsaturated, 14-electron monoligated L-Pd(0) complex. This species is significantly more reactive in the oxidative addition step than more highly coordinated palladium complexes.[3]

  • Electron-Donating Ability: Increases the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond.[3][4]

Comparative Analysis of Palladium Ligand Classes

The modern catalyst landscape offers several classes of ligands tailored for activating aryl chlorides. We will compare the three most relevant classes for this specific application: Buchwald-type biaryl monophosphines, N-heterocyclic carbenes (NHCs), and traditional phosphines.

Buchwald-Type Biaryl Monophosphines: The Gold Standard

Developed by Professor Stephen Buchwald, this class of ligands has revolutionized cross-coupling chemistry and is widely regarded as the first choice for challenging Suzuki-Miyaura reactions involving aryl chlorides. Their structure, featuring a bulky biaryl backbone, provides the ideal steric and electronic properties to accelerate the rate-limiting oxidative addition step.[3]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is renowned for its broad applicability and high reactivity. The methoxy groups are believed to stabilize the active palladium complex. For substrates like 1-chloroisoquinoline, catalyst systems based on SPhos often provide excellent yields under relatively mild conditions.[5][6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos and is exceptionally effective for coupling unactivated and hindered aryl chlorides, including heteroaryl systems. Its high activity can often allow for lower catalyst loadings and reaction temperatures.

N-Heterocyclic Carbenes (NHCs): The Robust Alternative

NHCs are powerful ligands that form exceptionally strong bonds with palladium, resulting in highly stable and active catalysts.[7][8] Their strong σ-donating ability makes them excellent for activating stubborn C-Cl bonds.

  • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): IPr is a bulky and effective NHC ligand that has demonstrated high performance in various cross-coupling reactions.[8][9] Well-defined, air- and moisture-stable precatalysts, such as [Pd(IPr)(μ-Cl)Cl]₂, are commercially available and offer high reactivity and reproducibility.[8]

  • SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene): The saturated backbone of SIPr makes it even more electron-donating than IPr, which can translate to higher catalytic activity in some cases. Studies have shown that NHC ligands can offer unique selectivity profiles compared to phosphines.[9]

Traditional Phosphines: A Baseline for Comparison

Ligands such as triphenylphosphine (PPh₃) were foundational in the development of cross-coupling chemistry. However, for challenging substrates like 1-chloroisoquinoline, they are generally less effective.

  • PPh₃ (Triphenylphosphine): While catalysts like Pd(PPh₃)₄ are commercially available and relatively inexpensive, they often require higher temperatures, higher catalyst loadings, and longer reaction times for aryl chloride activation.[6][10] They are better suited for the more reactive aryl bromides and iodides and serve as a useful baseline to demonstrate the significant advances offered by Buchwald ligands and NHCs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of these ligand classes for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides, based on data from analogous systems.

Ligand ClassRepresentative LigandsTypical Catalyst LoadingTypical Temperature (°C)Key AdvantagesLimitations
Buchwald Biarylphosphines SPhos, XPhos0.5 - 2 mol%80 - 110Extremely high activity for Ar-Cl, broad scope, commercially available as precatalysts.Air-sensitive, higher cost than simple phosphines.
N-Heterocyclic Carbenes (NHCs) IPr, SIPr1 - 3 mol%80 - 120High thermal stability, robust catalysts, available as air-stable precatalysts.[8][11]May require slightly higher temperatures than the most active phosphines.
Traditional Phosphines PPh₃3 - 5 mol%100 - 120+Low cost, readily available.Generally low reactivity for Ar-Cl, requires higher catalyst loading and temperature.[6][10]

Experimental Workflow & Protocols

A successful outcome relies on meticulous experimental technique, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents 1. Weigh Reagents (1-Chloroisoquinoline, Boronic Acid, Base, Catalyst/Ligand) vessel 2. Add to Flame-Dried Schlenk Flask reagents->vessel inert 3. Evacuate & Backfill with Inert Gas (3x) vessel->inert solvent 4. Add Degassed Solvent (e.g., Toluene/H₂O) inert->solvent heat 5. Heat with Vigorous Stirring (80-110 °C) solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp monitor->cool extract 8. Dilute & Perform Aqueous Extraction cool->extract purify 9. Dry & Concentrate Crude Product extract->purify chrom 10. Purify by Column Chromatography purify->chrom

Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

Recommended Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos

This protocol is adapted from established methods for the coupling of structurally similar 1-chloro-azaheterocycles and serves as an excellent starting point for optimization.[1][5][6]

Materials:

  • 1-Chloroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Anhydrous Toluene and Deionized Water (e.g., 5:1 v/v ratio)

  • Schlenk flask or microwave vial, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), anhydrous K₃PO₄ (2.5 equiv), 1-chloroisoquinoline (1.0 equiv), and the arylboronic acid (1.3 equiv).

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Add anhydrous, degassed toluene and deionized water via syringe (e.g., for a 1 mmol scale reaction, use 4 mL of toluene and 0.8 mL of water). The mixture should be a suspension.

  • Degassing: Sparge the suspension with a stream of inert gas for 15-20 minutes to ensure the solvents are thoroughly degassed.

  • Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-arylisoquinoline product.

The Catalytic Cycle: Where Ligands Make the Difference

The efficiency of the entire catalytic process is dictated by the kinetics of its three fundamental steps. For aryl chlorides, the ligand's primary role is to accelerate the first step, oxidative addition, which subsequently enables the entire cycle to turn over efficiently.

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) pd2_ox L-Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition (Rate-Limiting Step) Ligand is CRITICAL here pd2_trans L-Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Product) pd2_trans->product arx Ar-Cl (1-Chloroisoquinoline) arx->pd2_ox ar_b Ar'-B(OH)₂ + Base ar_b->pd2_trans

References

Assessing the Bioactivity of Novel Compounds Derived from 1-Chloroisoquinoline-7-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-Chloroisoquinoline-7-boronic Acid Scaffold

In the landscape of medicinal chemistry, the isoquinoline core is a privileged structure, forming the backbone of numerous natural alkaloids and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. This compound emerges as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a chlorine atom at the 1-position and a boronic acid at the 7-position offers two distinct points for chemical modification, enabling the generation of diverse molecular architectures.

The boronic acid moiety is especially significant as it is a key reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents at the 7-position. The chlorine atom at the 1-position can also be targeted for nucleophilic substitution, further expanding the synthetic possibilities. This guide provides a comprehensive framework for assessing the bioactivity of compounds derived from this versatile scaffold, with a focus on anticancer applications. While specific bioactivity data for derivatives of this compound is limited in publicly available literature, this guide will utilize data from closely related isoquinoline and quinoline-boronic acid derivatives to establish a robust methodology for evaluation and comparison.

Comparative Bioactivity Assessment: A Multi-faceted Approach

A thorough assessment of the bioactivity of novel compounds requires a multi-pronged approach, beginning with broad cytotoxicity screening and progressing to more specific mechanistic studies. This section outlines a logical workflow for evaluating derivatives of this compound, with a focus on comparing their performance against established benchmarks.

Workflow for Bioactivity Assessment

Bioactivity Assessment Workflow cluster_synthesis Synthesis & Characterization cluster_screening Initial Bioactivity Screening cluster_mechanistic Mechanistic & Targeted Assays cluster_comparison Comparative Analysis synthesis Synthesis of Derivatives from This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT/XTT Assays) characterization->cytotoxicity comparison1 Comparison with Standard Chemotherapeutics cytotoxicity->comparison1 kinase Kinase Inhibition Assays comparison1->kinase apoptosis Apoptosis Assays kinase->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle sar Structure-Activity Relationship (SAR) Analysis cell_cycle->sar benchmark Benchmarking against Known Kinase Inhibitors sar->benchmark

Caption: A logical workflow for the synthesis, screening, and mechanistic evaluation of novel compounds derived from this compound.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating the anticancer potential of novel compounds is to assess their general cytotoxicity against a panel of cancer cell lines. This provides a broad measure of their ability to inhibit cell growth and viability.

Comparative Cytotoxicity Data of Related Isoquinoline and Quinoline Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of isoquinoline and quinoline derivatives against various cancer cell lines. This data serves as a benchmark for what might be expected from novel compounds derived from this compound.

Compound/Derivative ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Spiro-isoquinoline-pyrimidine derivative (IVi)MCF-7 (Breast)98.8Doxorubicin-
Quinoline-Chalcone derivative (12e)MGC-803 (Gastric)1.385-Fluorouracil6.22
Quinoline-Chalcone derivative (12e)HCT-116 (Colon)5.345-Fluorouracil10.4
Quinoline-Chalcone derivative (12e)MCF-7 (Breast)5.215-Fluorouracil11.1
Quinazoline derivative (21)HeLa (Cervical)<1.85Gefitinib4.3
Quinazoline derivative (21)MDA-MB-231 (Breast)<1.85Gefitinib28.3
7-oxo-7H-dibenz[f,ij]isoquinoline-11-carboxamideColon 38 (in vivo)Curative Activity--

Note: The data presented is for comparative purposes and is derived from various sources.[4][5][6][7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Part 2: Mechanistic Insights - Kinase Inhibition Assays

Many isoquinoline and quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.[9]

Conceptual Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase

Kinase Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Isoquinoline Derivative (Kinase Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a derivative of this compound.

Comparative Kinase Inhibitory Activity

The following table provides examples of the kinase inhibitory activity of quinazoline derivatives, a class of compounds structurally related to isoquinolines, highlighting their potency against key cancer-related kinases.

CompoundTarget KinaseIC50 (nM)
Quinazoline Derivative 7EGFRwt0.8
Quinazoline Derivative 7EGFRL858R/T790M2.7
Quinazoline Derivative 12EGFRT790M72.8
Quinazoline Derivative 12VEGFR-252.3

Note: Data is for illustrative purposes and is derived from studies on quinazoline-based kinase inhibitors.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. Include appropriate controls (no enzyme, no compound).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The decrease in luminescence in the presence of the test compound corresponds to the inhibition of kinase activity. Calculate the IC50 value from the dose-response curve.

Conclusion: A Pathway to Novel Therapeutics

This compound represents a promising starting point for the development of novel bioactive compounds, particularly in the realm of anticancer therapeutics. The synthetic versatility of this scaffold allows for the creation of diverse chemical libraries, which can be systematically evaluated for their biological activity. By employing a rigorous and comparative assessment strategy, encompassing initial cytotoxicity screening followed by detailed mechanistic studies such as kinase inhibition assays, researchers can effectively identify and optimize lead compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for these endeavors, paving the way for the discovery of the next generation of targeted therapies.

References

Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of key building blocks in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides an in-depth comparative analysis of 1-Chloroisoquinoline-7-boronic acid, a versatile reagent in pharmaceutical and agrochemical development, against viable alternatives. By examining experimental data and process considerations, we aim to equip you with the insights necessary to make informed decisions for your manufacturing campaigns.

The Strategic Importance of the 1-Chloroisoquinoline Moiety

The 1-chloroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. Its derivatives have shown promise in various therapeutic areas.[1] The chlorine atom at the 1-position serves as a handle for further functionalization, while the isoquinoline core provides a rigid framework for interacting with biological targets. The introduction of a boronic acid at the 7-position creates a powerful tool for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and relatively mild conditions, making it highly suitable for the late-stage modification of complex molecules.[3][4]

The Incumbent: this compound

This compound has emerged as a go-to reagent for introducing the 1-chloroisoquinoline fragment. Its utility stems from the reliability and efficiency of the Suzuki-Miyaura coupling.

Synthesis at Scale: A Two-Step Approach

The large-scale synthesis of this compound typically involves a two-step process:

  • Synthesis of 1-Chloroisoquinoline: The precursor, 1-chloroisoquinoline, can be synthesized from isoquinoline-N-oxide. A common industrial method involves treatment with phosphoryl chloride (POCl₃), followed by purification.[5]

  • Palladium-Catalyzed Borylation: The subsequent step is the introduction of the boronic acid functionality. This is commonly achieved through a palladium-catalyzed reaction between 1-chloroisoquinoline and a boron source, such as bis(pinacolato)diboron (B₂pin₂).[1][6]

Caption: Synthesis of this compound.

Comparative Analysis: Performance and Cost Considerations

For a comprehensive evaluation, we will compare the use of this compound with a plausible alternative: the use of a corresponding organostannane reagent in a Stille cross-coupling reaction.

ParameterThis compound (Suzuki-Miyaura)1-Chloro-7-(tributylstannyl)isoquinoline (Stille)
Reagent Stability & Handling Generally stable solids, though can be prone to protodeboronation.[7]Often liquids or oils, with good stability but require careful handling due to toxicity.
Toxicity of Byproducts Boronic acid byproducts are generally considered to have low toxicity and are often water-soluble, facilitating removal.[8]Organotin byproducts are highly toxic and require specialized waste handling and disposal, adding significant cost and environmental burden.[3]
Reaction Conditions Typically requires a base and can be sensitive to air and moisture.[2]Often proceeds under neutral conditions and can be less sensitive to air and moisture.
Catalyst Loading Generally low catalyst loadings (0.1-5 mol%) are effective.[5]Similar low catalyst loadings are typically used.
Functional Group Tolerance Excellent and well-documented.[3]Also very good, but can be sensitive to acidic functional groups.
Purification Removal of boron-containing byproducts is usually straightforward.[3]Removal of tin residues to acceptable levels (<10 ppm for APIs) can be challenging and require specific scavengers, increasing process complexity and cost.[4]
Starting Material Cost (Illustrative) 1-Chloroisoquinoline: ~

1-2/g (lab scale)[9][10][11]
Synthesis of the organostannane would require 1-chloroisoquinoline and a tin reagent like hexabutyldistannoxane or tributyltin chloride, adding a synthetic step and cost.
Overall Process Cost Higher initial reagent cost may be offset by simpler workup and waste disposal.Potentially lower initial reagent cost (depending on the tin source) but significantly higher costs associated with waste treatment and purification.
Environmental Impact Considered a "greener" cross-coupling method due to the low toxicity of boron compounds.[12] The main environmental impact often comes from the solvent and energy usage.[13]High environmental impact due to the toxicity of organotin compounds.[3]

Note: The provided costs are for laboratory-scale quantities and are for illustrative purposes only. Industrial-scale pricing will be significantly different and subject to negotiation with suppliers.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for specific substrates and scales.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the aryl halide, this compound, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with the inert gas for 15-30 minutes.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).

References

A Comparative Guide to Boronic Acids and Trifluoroborate Salts in Cross-Coupling: The Case of 1-Chloroisoquinoline-7-Substituted Reagents

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The ability to functionalize this heterocycle with precision is paramount in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the synthesis of complex molecular architectures from organoboron reagents and organic halides.[1][2][3]

This guide provides an in-depth comparison of two key classes of organoboron reagents derived from the 1-chloroisoquinoline-7-yl scaffold: the traditional boronic acid and its corresponding potassium trifluoroborate salt. We will explore the nuanced differences in their stability, reactivity, and handling, providing field-proven insights and experimental frameworks to help researchers select the optimal reagent for their synthetic challenges.

Physicochemical Properties: Stability Under the Microscope

The choice between a boronic acid and a trifluoroborate salt often begins with a fundamental consideration: stability. The inherent chemical nature of these two compounds dictates their shelf-life, handling requirements, and behavior under reaction conditions.

1-Chloroisoquinoline-7-boronic Acid: Boronic acids are tricoordinate boron species characterized by a vacant p-orbital. This electronic feature, while crucial for reactivity, is also the source of their primary instabilities.[4] They are susceptible to several decomposition pathways:

  • Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine.[4][5] This complicates stoichiometry, as the exact molecular weight of the reagent becomes ambiguous.[6]

  • Protodeboronation: The carbon-boron bond can be cleaved in the presence of protic sources (like water or alcohols), replacing the boron moiety with a hydrogen atom.[7][8] This is a common cause of yield reduction, particularly with electron-rich or heteroaromatic systems.[8][9]

  • Oxidation: The vacant p-orbital is vulnerable to attack by oxygen, leading to oxidative degradation.[4]

Potassium 1-Chloroisoquinoline-7-trifluoroborate: In contrast, potassium organotrifluoroborates (K[RBF₃]) are tetracoordinate boron species.[7] The boron atom is saturated, forming a stable anionic complex with three fluorine atoms. This structural difference imparts significant advantages:

  • Enhanced Stability: Trifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[4][5][10] This allows for indefinite storage at room temperature without special precautions, ensuring reagent purity and reproducibility over time.[5][7][11]

  • Resistance to Decomposition: The tetracoordinate nature of the boron atom protects it from boroxine formation and significantly increases its resistance to both protodeboronation and oxidation compared to its boronic acid counterpart.[4][7][8]

The trifluoroborate salt can be considered a "protected" and robust surrogate for the more delicate boronic acid.[4][12][13]

Comparative Summary of Physical Properties
PropertyThis compoundPotassium 1-Chloroisoquinoline-7-trifluoroborate
Boron Hybridization sp² (Tricoordinate)sp³ (Tetracoordinate)
Stability to Air/Moisture Low; prone to oxidation and boroxine formation[4][6]High; generally stable crystalline solids[5][10][14][15]
Storage Requires inert atmosphere, often refrigeratedCan be stored indefinitely at room temperature[5][11]
Handling Requires careful handling to avoid degradationEasy to handle, weigh, and dispense
Common Impurities Boroxine, boric acid (from degradation)[5][9]Traces of KHF₂ from synthesis[16]

Mechanism & Reactivity in Suzuki-Miyaura Coupling

While stability is a key logistical advantage for trifluoroborates, the ultimate measure of a reagent is its performance in the reaction flask. The mechanistic pathways for boronic acids and trifluoroborates in the Suzuki-Miyaura catalytic cycle are subtly but critically different.

The canonical Suzuki-Miyaura cycle involves three key steps: Oxidative Addition of the palladium(0) catalyst to the organic halide (1-chloroisoquinoline), Transmetalation of the organic group from boron to palladium, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[1]

For This compound , the transmetalation step is initiated by activation with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate species, which then transfers its organic group to the palladium(II) center.

For Potassium 1-Chloroisoquinoline-7-trifluoroborate , an essential pre-activation step is required. The trifluoroborate itself is not reactive enough for transmetalation. Under the basic, aqueous conditions of the reaction, it undergoes slow hydrolysis to release the corresponding boronic acid in situ.[12][17] This boronic acid then enters the catalytic cycle in the same manner as the traditional reagent.

This "slow release" mechanism is a double-edged sword. It maintains a low, steady concentration of the active boronic acid in the reaction mixture. This is highly advantageous as it minimizes side reactions like oxidative homocoupling and protodeboronation that plague reactions where a high concentration of boronic acid is present from the start.[17] However, it also means that the rate of hydrolysis must be compatible with the rate of the catalytic turnover for the reaction to be efficient.[17]

Visualizing the Catalytic Cycles

G cluster_0 Suzuki-Miyaura Cycle with Boronic Acid pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-R pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-R pdiib->product base Base (e.g., K₂CO₃) boronic R-B(OH)₂ borate [R-B(OH)₃]⁻ boronic->borate Activation borate->pdiia

Caption: Catalytic cycle for a standard Suzuki-Miyaura coupling.

G cluster_1 Suzuki-Miyaura Cycle with Trifluoroborate Salt pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)L₂-R pdiib->pd0 Reductive Elimination product Ar-R pdiib->product base_h2o Base / H₂O trifluoro K⁺[R-BF₃]⁻ boronic R-B(OH)₂ trifluoro->boronic In Situ Hydrolysis (Slow Release) boronic->pdiia Transmetalation (via borate)

Caption: Catalytic cycle showing the pre-hydrolysis step for trifluoroborates.

Experimental Protocols & Practical Considerations

The operational details for running a Suzuki-Miyaura coupling differ slightly but importantly between the two reagents. The following generalized protocols are based on established methods for chloro-heteroaromatic compounds and serve as a robust starting point.[1][18][19]

General Experimental Workflow

Caption: A generalized workflow for setting up a cross-coupling reaction.

Protocol 1: Coupling with this compound
  • Objective: To couple 1-chloroisoquinoline with a generic aryl partner using the boronic acid reagent.

  • Rationale: This protocol uses standard conditions effective for many chloro-heteroaryl couplings. The choice of a strong base like Cs₂CO₃ or K₃PO₄ is crucial for activating the boronic acid and facilitating the transmetalation step with the relatively unreactive chloro-coupling partner.[18]

Materials:

  • 1-Chloroisoquinoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 1.1-1.2 eq relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

Procedure:

  • To a dry reaction vessel (e.g., Schlenk tube) under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base.

  • Add 1-chloroisoquinoline and the arylboronic acid.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][18]

Protocol 2: Coupling with Potassium 1-Chloroisoquinoline-7-trifluoroborate
  • Objective: To couple an aryl chloride with potassium 1-chloroisoquinoline-7-trifluoroborate.

  • Rationale: This protocol is optimized for trifluoroborate salts. The key modification is the use of a biphasic solvent system (e.g., Toluene/H₂O) and a base like K₂CO₃ or Cs₂CO₃.[19][20] The water is essential for the in situ hydrolysis of the trifluoroborate to the active boronic acid. The choice of a highly active ligand like RuPhos is often beneficial for coupling with challenging chloride electrophiles.[19][21]

Materials:

  • Aryl chloride (1.0 eq)

  • Potassium 1-chloroisoquinoline-7-trifluoroborate (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Phosphine ligand (e.g., RuPhos; 4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃; 3.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O 10:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, potassium 1-chloroisoquinoline-7-trifluoroborate, and the base.

  • The tube is evacuated and backfilled with argon (this cycle is repeated three times).

  • Add the degassed toluene and deionized water via syringe.

  • In a separate vial, combine the Pd(OAc)₂ and RuPhos ligand, and add this mixture to the reaction vessel under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification steps outlined in Protocol 1.[19]

Decision Matrix: Selecting the Optimal Reagent

The choice between this compound and its trifluoroborate salt is context-dependent. The following table provides a decision-making framework based on common research and development scenarios.

ScenarioRecommended ReagentRationale
Long-term storage needed for screening library Trifluoroborate SaltExceptional benchtop stability prevents degradation over time, ensuring consistent reagent quality.[4][5][10]
Reaction with base-sensitive functional groups Trifluoroborate SaltThe "slow release" mechanism avoids a high initial concentration of the reactive boronic acid/borate species, potentially improving compatibility.[17]
Minimizing homocoupling byproducts Trifluoroborate SaltLow steady-state concentration of the active boron species minimizes the rate of oxidative homocoupling.[17]
Rapid, direct coupling desired; reagent freshly prepared Boronic AcidBypasses the initial hydrolysis step, potentially leading to faster reaction times if side reactions are not a concern.
Multi-step synthesis where C-B bond must survive prior steps Trifluoroborate SaltThe trifluoroborate moiety is robust and can act as a protecting group for the boronic acid, withstanding conditions that would degrade a boronic acid.[7][13][22]
Simplified handling and weighing for high-throughput synthesis Trifluoroborate SaltAs stable, non-hygroscopic, crystalline solids, they are easier to handle and dispense accurately than often-fluffy or waxy boronic acids.[5][21]

Conclusion

Both this compound and its corresponding potassium trifluoroborate salt are valuable reagents for constructing complex molecules via Suzuki-Miyaura cross-coupling.

  • This compound remains the more direct and traditional reagent. When freshly prepared or properly stored, it is highly effective, though its inherent instability requires careful handling and can lead to issues with reproducibility and side reactions like protodeboronation.

  • Potassium 1-Chloroisoquinoline-7-trifluoroborate represents a significant advancement in organoboron chemistry. Its superior stability, ease of handling, and indefinite shelf-life make it a more reliable and robust choice, particularly in the context of drug discovery where reproducibility is paramount.[14][15] The in situ slow release of the active boronic acid provides a unique mechanistic advantage, often leading to cleaner reactions and higher yields by minimizing common side reactions.[17]

For researchers and drug development professionals, the enhanced stability and reliability of the trifluoroborate salt often outweigh the additional cost or the need to adapt protocols. It is a demonstrably superior reagent for applications demanding high purity, long-term storage, and consistent performance.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-Chloroisoquinoline-7-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized reagents extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. 1-Chloroisoquinoline-7-boronic acid and its derivatives are powerful tools in medicinal chemistry and materials science, often employed in cross-coupling reactions to forge new carbon-carbon bonds[1]. However, their safe management is paramount to ensuring a secure laboratory environment and protecting our ecosystem.

This guide provides a comprehensive, step-by-step framework for the disposal of this compound, grounded in established safety protocols and regulatory principles. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces a culture of safety and compliance.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While specific toxicity data for this compound is not extensively published, data from structurally similar compounds, such as other chlorinated isoquinolines and boronic acids, allows for a robust hazard assessment. The primary hazards are associated with irritation and potential toxicity.[2][3]

Globally Harmonized System (GHS) Hazard Profile (Inferred)

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassGHS CodeSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationH315WarningCauses skin irritation[2][4]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[2][4]
Acute Toxicity, Oral (Harmful)H302WarningHarmful if swallowed[5]
STOT - Single ExposureH335WarningMay cause respiratory irritation[2][4]

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood.[6][7]

EquipmentSpecificationRationale
Eye Protection ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities or splashes are possible.[8]Protects against accidental splashes of solids or solutions, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for integrity before each use.[7][8]Prevents direct skin contact and subsequent irritation.[2]
Body Protection Full-length laboratory coat, fully buttoned.[7]Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively within a certified fume hood. Use a NIOSH-approved respirator for spill cleanup outside a hood.[9]A fume hood provides primary engineering control to prevent inhalation of dust or aerosols.[2]

Waste Segregation and Collection Protocol

Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or violent exothermic events.[11] Boronic acid waste must be treated as a distinct hazardous waste stream.[6][12]

Step-by-Step Collection Procedure:

  • Select the Correct Container: Use a designated, chemically compatible container with a secure, sealable lid. High-density polyethylene (HDPE) containers are suitable for both solid and liquid waste.[10]

  • Label the Container Clearly: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound". If in solution, also specify the solvent and approximate concentration.[12]

  • Collect Waste at the Source:

    • Solid Waste: Collect unused or expired reagents, and any materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, pipette tips), directly into the labeled solid hazardous waste container.[6]

    • Liquid Waste: Collect solutions containing this compound into a separate, labeled container for liquid hazardous waste. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[12]

  • Secure and Store: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[10][12]

Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

Minor Spill (Contained within a Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as detailed in the table above.

  • Containment: For dry spills, use dry cleanup procedures to avoid generating dust.[2] Gently sweep or shovel the material into a labeled hazardous waste container.[2][13]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.

Major Spill (Outside of a Fume Hood):

  • Evacuate: Immediately evacuate the affected area and alert all nearby personnel.[14]

  • Isolate: Prevent entry into the area. If safe to do so, shut down any ignition sources.

  • Call for Help: Contact your institution's EHS department or emergency response team immediately.[15] Provide them with the chemical name and location of the spill.

  • Do Not Attempt Cleanup: Only trained emergency personnel should manage large or uncontained spills of hazardous materials.[14]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular lab glass or plastic waste.[6] Residual amounts of the chemical can still pose a hazard.

Triple-Rinse Protocol:

This procedure must be performed in a chemical fume hood while wearing full PPE.

  • First Rinse: Rinse the empty container with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Swirl to ensure the entire inner surface is contacted.

  • Collect Rinseate: Decant the solvent rinseate into your designated liquid hazardous waste container for this compound waste. This first rinseate must always be treated as hazardous waste. [6]

  • Second and Third Rinses: Repeat the rinsing process two more times. Depending on your institution's guidelines, these subsequent rinses may also need to be collected as hazardous waste.[6]

  • Final Disposal: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The decontaminated container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glass recycling).

Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][11] The only acceptable disposal route is through a licensed hazardous waste management provider, coordinated by your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe handling and disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal start Identify Waste: This compound (Solid, Liquid, or Contaminated) ppe Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid Waste: - Unused Reagent - Contaminated Labware (Gloves, Weigh Paper) waste_type->solid_waste Solid liquid_waste Liquid Waste: - Reaction Mixtures - Solutions - First Rinseate waste_type->liquid_waste Liquid container_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid container_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->container_liquid storage Store Sealed Container in Designated, Secure Area Away from Incompatibles container_solid->storage container_liquid->storage ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor storage->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloroisoquinoline-7-boronic acid
Reactant of Route 2
Reactant of Route 2
1-Chloroisoquinoline-7-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.